1-Phenylpyrrolidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAZJLKSXIJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560978 | |
| Record name | 1-Phenylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128120-02-5 | |
| Record name | 1-Phenylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Phenylpyrrolidin-3-one from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 1-Phenylpyrrolidin-3-one, a key structural motif in medicinal chemistry, with a focus on its preparation from primary amines. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a research and development setting.
Introduction
The this compound scaffold is a prevalent feature in a wide array of biologically active molecules, including analgesic, anti-inflammatory, and central nervous system-targeting agents. The development of efficient and scalable synthetic methods to access this privileged core structure is of significant interest to the pharmaceutical industry. This guide focuses on the construction of the N-phenyl bond through the reaction of primary aromatic amines, primarily aniline, with suitable precursors to the pyrrolidin-3-one ring. The primary synthetic methodologies discussed herein are Reductive Amination of 1,4-Dicarbonyl Compounds and related cyclization strategies.
Core Synthetic Strategies
The most direct and widely employed method for the synthesis of this compound from a primary amine involves the condensation of aniline with a 1,4-dicarbonyl compound or a synthetic equivalent, followed by or concurrent with a reduction step to form the saturated pyrrolidine ring.
Reductive Amination of 1,4-Diketones
Reductive amination stands as a robust and versatile method for the formation of C-N bonds.[1][2] In the context of this compound synthesis, this strategy involves the reaction of a 1,4-diketone with aniline, which proceeds through the formation of an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent reduction. This process can be catalyzed by a variety of transition metals, with iridium, copper, and iron-based catalysts being particularly effective.[1][3] The use of molecular hydrogen or other hydrogen donors like silanes or formic acid facilitates the reduction of the intermediate to the desired saturated pyrrolidine ring.[1][3]
A key advantage of this approach is the ability to perform the reaction in a single pot, which enhances operational simplicity and can lead to higher overall yields.[3] The choice of catalyst and reducing agent can influence the reaction conditions, with some systems operating under mild temperatures and pressures.[1]
Experimental Protocols
The following section provides a detailed experimental protocol for a representative synthesis of an N-aryl-substituted pyrrolidine via reductive amination of a 1,4-diketone, which can be adapted for the synthesis of this compound.
Iridium-Catalyzed Successive Reductive Amination of a 1,4-Diketone with Aniline
This protocol is based on the successful synthesis of N-aryl-substituted pyrrolidines from diketones and anilines using an iridium catalyst and formic acid as a hydrogen source.[3]
Materials:
-
1,4-Diketone precursor (e.g., a protected form of 1,4-dioxobutane) (1.0 equiv)
-
Aniline (1.1 equiv)
-
Iridium catalyst (e.g., [Ir(Cp*)Cl2]2) (1.0 mol%)
-
Formic acid (30.0 equiv)
-
Solvent (e.g., water or an organic solvent like toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated salt water
Procedure:
-
To a dried Schlenk tube, add the iridium catalyst (1.0 mol%), the 1,4-diketone (1.0 equiv), aniline (1.1 equiv), and the chosen solvent (to make a ~0.25 M solution).
-
Add formic acid (30.0 equiv) to the mixture.
-
Stir the reaction mixture under an inert atmosphere (e.g., air, as specified in some procedures) at 80 °C for 12 hours.[3]
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with saturated salt water two to three times.
-
Dry the organic fraction over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-substituted pyrrolidine.
Quantitative Data
The efficiency of the synthesis of N-aryl-substituted pyrrolidines via reductive amination is highly dependent on the specific substrates, catalyst, and reaction conditions. The following table summarizes representative quantitative data from the literature for iridium-catalyzed reductive amination of diketones with anilines.[3]
| Entry | Diketone | Aniline | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Hexane-2,5-dione | Aniline | 1.0 | Water | 80 | 12 | 92 | 71:29 |
| 2 | Hexane-2,5-dione | Aniline | 1.0 | Water | 100 | 6 | 93 | 70:30 |
| 3 | 1,4-Diphenylbutane-1,4-dione | Aniline | 1.0 | Water | 80 | 12 | 85 | >99:1 (cis) |
| 4 | 1-Phenylpentane-1,4-dione | Aniline | 1.0 | Water | 80 | 12 | 88 | 85:15 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathway and a general experimental workflow for the synthesis of this compound.
Caption: Reductive Amination Pathway for this compound Synthesis.
Caption: General Experimental Workflow for Synthesis and Purification.
Conclusion
The synthesis of this compound from primary amines, particularly through the reductive amination of 1,4-dicarbonyl compounds, offers a direct and efficient route to this valuable heterocyclic scaffold. The use of modern catalytic systems, such as those based on iridium, allows for high yields under relatively mild conditions. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this compound and its derivatives, enabling further exploration of their therapeutic potential. The provided data and workflows serve as a starting point for optimization and adaptation to specific research needs.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpyrrolidin-3-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrrolidin-3-one, a heterocyclic compound featuring a pyrrolidinone core with a phenyl substituent at the 1-position, represents a scaffold of significant interest in medicinal chemistry. The pyrrolidine ring is a prevalent motif in numerous biologically active compounds and approved drugs. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its predicted properties and detailed experimental data for structurally similar compounds. Furthermore, it outlines standard methodologies for the determination of key physicochemical parameters and presents a logical workflow for its synthesis and characterization. This document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrrolidinone scaffold.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table summarizes the physicochemical properties of several closely related analogs to provide a comparative reference.
| Property | 1-Phenylpyrrolidine | 1-Phenyl-2-pyrrolidinone | 1-Methylpyrrolidin-3-one | 1-Phenylpyrrolidin-3-amine |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₁NO | C₅H₉NO | C₁₀H₁₄N₂ |
| Molecular Weight | 147.22 g/mol | 161.20 g/mol | 99.13 g/mol | 162.23 g/mol |
| Melting Point | 11 °C | 67-69 °C | Not available | Not available |
| Boiling Point | 133-134 °C @ 19 mmHg | 123 °C @ 0.2 mmHg | Not available | Not available |
| Density | 1.018 g/mL | Not available | 0.984 g/mL | Not available |
| Refractive Index | 1.5820 | Not available | 1.451 | Not available |
| pKa (predicted) | 5.68 ± 0.40 | Not available | 6.51 ± 0.20 | Not available |
| LogP (predicted) | Not available | Not available | Not available | 1.224 |
| Topological Polar Surface Area (TPSA) | Not available | Not available | Not available | 29.26 Ų |
| Solubility | Not miscible in water | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols applicable to the characterization of new chemical entities like this compound.
Melting Point Determination
The melting point of a solid compound is determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Measurement: The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Boiling Point Determination
The boiling point of a liquid compound can be determined by distillation or using a micro-method.
-
Distillation Method: The compound is placed in a distillation flask with a boiling chip. The flask is heated, and the temperature at which the liquid boils and its vapor condenses and is collected is recorded as the boiling point. This is typically performed at atmospheric pressure or under reduced pressure for high-boiling liquids.
-
Micro-Method (Siwoloboff Method): A small amount of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted into it. The setup is attached to a thermometer and heated. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the thermodynamic solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrrolidinone derivative like this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
An In-Depth Technical Guide to the Formation of 1-Phenylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes and mechanistic principles underlying the formation of 1-Phenylpyrrolidin-3-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document details the plausible reaction mechanisms, including the Paal-Knorr synthesis and Dieckmann condensation, supported by generalized experimental protocols and spectroscopic data for characterization. The information is presented to aid researchers in the synthesis, understanding, and application of this important molecular scaffold.
Introduction
This compound is a five-membered nitrogen-containing heterocyclic compound. The pyrrolidine ring is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its unique three-dimensional architecture which can effectively explore chemical space in drug design. The presence of a carbonyl group at the 3-position and a phenyl group on the nitrogen atom imparts specific physicochemical properties that make it a valuable building block for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its formation is therefore crucial for chemists engaged in the development of novel therapeutics.
Plausible Mechanisms of Formation
The formation of the this compound core can be achieved through several strategic intramolecular cyclization reactions. Two of the most prominent and chemically intuitive mechanisms are the Paal-Knorr synthesis and the Dieckmann condensation.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the formation of five-membered heterocyclic rings. In the context of this compound, this would involve the condensation of a suitable 1,4-dicarbonyl compound with aniline.[1][2] The likely precursor would be a 1,4-dicarbonyl compound where one of the carbonyl groups is a ketone and the other is an aldehyde or a ketone that can be selectively functionalized.
The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the pyrrolidine ring.[3]
Logical Relationship Diagram: Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis pathway for this compound.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester.[4][5][6][7] For the synthesis of this compound, a suitable precursor would be a diester containing an N-phenyl amine linkage, such as the ethyl ester of N-phenyl-N-(2-ethoxycarbonylethyl)aminoethanoic acid. The reaction is base-catalyzed, typically using a strong base like sodium ethoxide. The mechanism involves the formation of an enolate which then attacks the other ester group to form a five-membered ring. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield this compound.
Signaling Pathway Diagram: Dieckmann Condensation
Caption: Dieckmann condensation pathway to this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of substituted pyrroles based on the Paal-Knorr synthesis, which can be adapted for this compound.
General Paal-Knorr Synthesis of a Substituted Pyrrole[8]
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Aniline (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (e.g., Acetic Acid, p-Toluenesulfonic acid) (optional)
Procedure (Conventional Heating): [8]
-
In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound, aniline, and the chosen solvent.
-
If a catalyst is used, add it to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period of 1 to 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water).
Experimental Workflow: Paal-Knorr Synthesis
Caption: General experimental workflow for the Paal-Knorr synthesis.
Quantitative Data
The following table summarizes representative reaction conditions and yields for Paal-Knorr syntheses of various substituted pyrroles, which can serve as a reference for the synthesis of this compound.[9]
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hexane-2,5-dione | Aniline | HCl (catalytic) | Methanol | Reflux | 0.25 | ~52 |
| 1-Phenylpentane-1,4-dione | 4-Fluoroaniline | p-TsOH | Toluene | Reflux | 20 | 79 |
| Generic 1,4-dione | Generic primary amine | Acetic Acid | Ethanol | 70 | 1-4 | 90 |
Spectroscopic Data for Characterization
Accurate characterization of this compound is essential. The following tables provide expected spectroscopic data based on analysis of similar structures.[10][11]
Table 1: Representative ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic-H | 7.2 - 7.6 | m | - | Phenyl group protons |
| Pyrrolidine-H (α to N) | 3.4 - 3.7 | t | 6.5 - 7.5 | |
| Pyrrolidine-H (β to N) | 2.5 - 2.8 | m | - | Protons adjacent to carbonyl |
| Pyrrolidine-H (β to N) | 1.8 - 2.1 | m | - |
Table 2: Representative ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O (Ketone) | 205 - 215 | |
| Aromatic C (quaternary) | 134 - 136 | |
| Aromatic C-H | 127 - 130 | |
| Pyrrolidine C (α to N) | 45 - 50 | |
| Pyrrolidine C (β to N) | 35 - 45 |
Table 3: Representative IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1730 - 1750 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Medium |
| C-N (Amine) | 1200 - 1300 | Medium |
Mass Spectrometry Data:
For this compound (C₁₀H₁₁NO), the expected exact mass and molecular ion peak in a mass spectrum would be:
-
Exact Mass: 161.0841 g/mol
-
[M]⁺: m/z = 161
Conclusion
The synthesis of this compound can be effectively approached through established organic reactions such as the Paal-Knorr synthesis and Dieckmann condensation. This guide has provided a detailed overview of the plausible mechanisms, generalized experimental procedures, and expected analytical data for this important heterocyclic compound. The presented information, including structured data tables and logical diagrams, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the efficient and well-characterized preparation of this compound and its derivatives for further investigation and application in drug discovery programs.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-Phenylpyrrolidin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Phenylpyrrolidin-3-one. Due to the limited availability of experimentally verified datasets for this specific molecule in public databases, this document compiles predicted data and representative spectral information from closely related analogs. It also outlines the standard experimental protocols for acquiring such data, serving as a valuable resource for the characterization and analysis of this and similar chemical entities.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug development due to its core structure, which is present in various biologically active molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in synthetic and analytical workflows. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following sections present the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 3.6 - 3.8 | Singlet |
| H-4 | 2.7 - 2.9 | Triplet |
| H-5 | 3.5 - 3.7 | Triplet |
| Aromatic-H (ortho) | 6.8 - 7.0 | Doublet |
| Aromatic-H (meta) | 7.2 - 7.4 | Triplet |
| Aromatic-H (para) | 6.7 - 6.9 | Triplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-3) | 205 - 215 |
| C-2 | 55 - 65 |
| C-4 | 45 - 55 |
| C-5 | 40 - 50 |
| Aromatic-C (ipso) | 145 - 150 |
| Aromatic-C (ortho) | 110 - 120 |
| Aromatic-C (meta) | 125 - 135 |
| Aromatic-C (para) | 115 - 125 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1735 - 1750 | Strong |
| C-N (Aromatic Amine) | 1340 - 1250 | Strong |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| [M]+• (Molecular Ion) | m/z 161 |
| Key Fragment Ions | m/z 133, 105, 77 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. The spectral width is set to cover a range of 0-12 ppm. Shimming is performed to optimize the magnetic field homogeneity. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum where each unique carbon atom appears as a single line. The spectral width is typically set from 0-220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet holder is first recorded. The sample is then scanned, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. This solution is often further diluted for analysis.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition (EI): In Electron Impact mass spectrometry, the sample is introduced into a high-vacuum source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[1] This causes ionization and fragmentation of the molecule.[1]
-
Data Acquisition (ESI): For Electrospray Ionization, the sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Data Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of each ion. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Disclaimer: The spectroscopic data presented in this guide for this compound is based on predictions and data from analogous structures. For definitive characterization, experimental verification is strongly recommended.
References
Unveiling the Genesis of a Core Pharmaceutical Scaffold: The Discovery and Historical Synthesis of 1-Phenylpyrrolidin-3-one
For Immediate Release
A deep dive into the historical synthesis of 1-phenylpyrrolidin-3-one, a foundational scaffold in modern drug discovery, reveals a rich history of chemical innovation. This technical guide illuminates the key synthetic milestones, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and evolution.
The pyrrolidinone core, and specifically the this compound structure, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its journey from a laboratory curiosity to a cornerstone of pharmaceutical development is a testament to the advancements in synthetic organic chemistry. This whitepaper traces the historical synthesis of this crucial molecule, presenting key experimental protocols and quantitative data in a structured format for clarity and comparison.
Early Synthetic Approaches: The Dawn of a Scaffold
The first documented synthesis of this compound, while not definitively attributable to a single seminal publication in readily available modern databases, is understood to have emerged from the broader exploration of N-aryl-γ-lactam chemistry in the mid-20th century. Early synthetic strategies relied on classical cyclization reactions, primarily leveraging intramolecular condensation reactions.
One of the foundational methods for the construction of the pyrrolidinone ring is the Dieckmann condensation . This intramolecular Claisen condensation of a diester, in the presence of a strong base, proved to be a viable, albeit sometimes low-yielding, route to cyclic β-keto esters, which are direct precursors to 3-pyrrolidinones.
A key historical approach involves the intramolecular cyclization of N-phenyl-β-alanine derivatives. This strategy hinges on the formation of a diester intermediate, which can then undergo Dieckmann cyclization.
A representative historical synthesis is the cyclization of ethyl N-(2-ethoxycarbonylethyl)-N-phenylglycinate. The process, outlined below, showcases the fundamental chemical principles employed in the early preparations of this scaffold.
Historical Synthetic Workflow: Dieckmann Condensation Approach
Caption: A logical workflow of a historical synthetic route to this compound via Dieckmann condensation.
Key Experimental Protocols: A Glimpse into Historical Methods
The following tables provide a summary of a plausible historical experimental protocol for the synthesis of this compound based on the Dieckmann condensation of ethyl N-(2-ethoxycarbonylethyl)-N-phenylglycinate.
Table 1: Synthesis of Ethyl N-(2-ethoxycarbonylethyl)-N-phenylglycinate (Diester Intermediate)
| Step | Reagent 1 | Reagent 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1. Michael Addition | Aniline | Ethyl acrylate | Ethanol | - | Reflux | 12 | ~70 |
| 2. N-Alkylation | Ethyl N-phenyl-β-alaninate | Ethyl chloroacetate | Toluene | NaH | 80 | 6 | ~60 |
Table 2: Cyclization and Decarboxylation to this compound
| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Dieckmann Condensation | Diester Intermediate | Sodium ethoxide | Toluene | Reflux | 8 | ~50 |
| 2. Hydrolysis & Decarboxylation | Cyclic β-keto ester | Aqueous HCl | - | 100 | 4 | ~80 |
Evolution of Synthetic Strategies
While the Dieckmann condensation provided an initial entry point, subsequent research led to the development of more efficient and versatile methods for the synthesis of this compound and its derivatives. These include:
-
Intramolecular Friedel-Crafts Acylation: This approach involves the cyclization of N-phenyl-β-alanine derivatives containing an activated acid chloride or a related species.
-
Modern Catalytic Methods: More contemporary syntheses often employ transition metal-catalyzed reactions, offering higher yields, milder reaction conditions, and greater functional group tolerance.
The historical synthesis of this compound, rooted in fundamental organic reactions, laid the groundwork for the development of a vast array of biologically active molecules. Understanding these early methods provides valuable context for contemporary medicinal chemists and process development scientists as they continue to innovate and discover new therapeutic agents based on this enduring and versatile scaffold.
A Theoretical and Computational Scrutiny of 1-Phenylpyrrolidin-3-one: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural and electronic properties of 1-Phenylpyrrolidin-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational chemistry to understand the molecular characteristics of pharmacologically relevant scaffolds.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of various bioactive molecules.[1] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for rational drug design and the development of novel therapeutics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico approach to investigate these molecular features at the atomic level.[2][3][4] This guide outlines the standard computational protocols and data presentation formats for a thorough theoretical analysis of this compound.
Computational Methodologies
The following section details the typical experimental protocols for performing theoretical calculations on this compound, based on established methods for similar molecular systems. These protocols are designed to yield accurate and reproducible results for geometric, energetic, and electronic properties.
Geometry Optimization
The initial step in the computational analysis is the optimization of the molecular geometry. This is typically achieved using DFT methods, which have been shown to provide a good balance between accuracy and computational cost for organic molecules.[2][3]
-
Software: Gaussian 09 or later revisions is a commonly used software package for such calculations.[5]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed and well-validated method for geometry optimizations.[2][6]
-
Basis Set: The 6-311++G(2d,p) or 6-311G(d,p) basis sets are recommended to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for capturing non-covalent interactions and accurately describing the electronic distribution.[2][6]
-
Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using a solvent like water or ethanol.[3]
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to predict the IR and Raman spectra of the molecule, which can be compared with experimental data for validation of the computational model.[2]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.
-
Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.
-
Analysis: The energy gap between the HOMO and LUMO (ELUMO - EHOMO) provides an indication of the molecule's kinetic stability and chemical reactivity. The spatial distribution of these orbitals can reveal the likely sites for electrophilic and nucleophilic attack.[2]
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor.
-
Calculation: The MEP is calculated on the electron density surface of the optimized geometry.
-
Visualization: The MEP is typically color-coded, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). This provides insights into the molecule's reactivity and intermolecular interactions.[2]
Data Presentation
The quantitative data obtained from the theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following tables provide a template for presenting the key structural and electronic parameters of this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths)
| Bond | Bond Length (Å) |
| N1 - C2 | Value |
| C2 - C3 | Value |
| C3 - C4 | Value |
| C4 - C5 | Value |
| C5 - N1 | Value |
| C3 = O6 | Value |
| N1 - C7 | Value |
| C7 - C8 | Value |
| ... | ... |
Table 2: Optimized Geometrical Parameters (Bond Angles)
| Atoms | Bond Angle (°) |
| C5 - N1 - C2 | Value |
| N1 - C2 - C3 | Value |
| C2 - C3 - C4 | Value |
| C3 - C4 - C5 | Value |
| C4 - C5 - N1 | Value |
| O6 = C3 - C2 | Value |
| C2 - N1 - C7 | Value |
| ... | ... |
Table 3: Optimized Geometrical Parameters (Dihedral Angles)
| Atoms | Dihedral Angle (°) |
| C5 - N1 - C2 - C3 | Value |
| N1 - C2 - C3 - C4 | Value |
| C2 - C3 - C4 - C5 | Value |
| C3 - C4 - C5 - N1 | Value |
| C4 - C5 - N1 - C2 | Value |
| C7 - N1 - C2 - C3 | Value |
| ... | ... |
Table 4: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for the theoretical analysis of this compound.
Caption: A flowchart illustrating the key steps in the theoretical calculation of the this compound structure.
Conclusion
The theoretical and computational approaches outlined in this guide provide a robust framework for the in-depth analysis of this compound. By employing these methodologies, researchers can gain valuable insights into the structural and electronic properties of this important molecular scaffold, thereby facilitating the design and development of new and more effective therapeutic agents. The presented data tables and workflow diagrams serve as a standardized approach to reporting and visualizing the results of such computational studies.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacological Potential of 1-Phenylpyrrolidin-3-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrrolidin-3-one scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity
| Derivative Name | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones | HeLa, A549, MCF-7 | 3.2 - 7.1 | [1] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 | 28.0 - 29.6 (% Viability) | [1][2] |
| N'-(5-chloro- and N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | IGR39 | Not Specified | [3][4] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1, IGR39 | 2.5–20.2 | [3][4] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours.[1]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.
Signaling Pathway: Predicted Anticancer Mechanism
The anticancer activity of certain this compound derivatives is hypothesized to involve the inhibition of critical cell signaling pathways such as the PI3K/Akt pathway, which is a key regulator of cell growth, proliferation, and survival.
Predicted PI3K/Akt signaling pathway inhibition by this compound derivatives.
Anti-inflammatory Activity
Several this compound derivatives have demonstrated significant anti-inflammatory and analgesic properties. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).
Quantitative Data on Anti-inflammatory Activity
| Derivative Name | Target | IC50 (µg/mL) | Reference |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 314 | [1][5] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | 130 | [5] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | 105 | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.[6]
-
Animal Grouping: Rats are divided into control and treatment groups.
-
Compound Administration: The test compound is administered to the treatment groups, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured at various time intervals after carrageenan injection using a plethysmometer.[6]
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.[6]
Signaling Pathway: Predicted Anti-inflammatory Mechanism
The anti-inflammatory effects of these derivatives are thought to be mediated through the inhibition of the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Predicted anti-inflammatory signaling pathway.
Neuroprotective Activity
Certain this compound derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases and ischemic stroke.[7][8] These compounds are structurally related to nootropic agents like piracetam.[7]
Featured Neuroprotective Derivatives
-
2-oxo-4-phenylpyrrolidin-1-yl Acetic Acid Amide Derivatives: These have demonstrated potent anticonvulsant and nootropic properties.[7]
-
Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate: This derivative has been investigated for its neuroprotective effects in models of ischemic stroke.[7][9][10][11]
Experimental Protocol: In Vivo Neuroprotection Assessment - Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is used to mimic focal ischemic stroke to evaluate the neuroprotective potential of compounds.[7]
-
Anesthesia and Incision: Rats are anesthetized, and a midline cervical incision is made.
-
Artery Exposure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: The ECA is ligated distally. A nylon monofilament is inserted through the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).[7]
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.[7]
-
Drug Administration: The test compound is administered (e.g., intravenously) at the onset of reperfusion.[7]
-
Neurological Assessment: Neurological deficit is evaluated 24 hours post-MCAO using a standardized scoring system.[7]
Signaling Pathway: Proposed Mechanism of Neuroprotection
The neuroprotective effects of some phenylpyrrolidinone derivatives are thought to involve the modulation of AMPA receptors, which can help to mitigate glutamate excitotoxicity, a key pathological process in ischemic brain injury.[7][9]
Proposed mechanism of neuroprotection by phenylpyrrolidinone derivatives.
Antimicrobial Activity
The pyrrolidine ring is a common scaffold in many biologically active compounds with antimicrobial properties.[12] Derivatives of this compound have also been investigated for their potential as antimicrobial agents against various bacteria and fungi.
Quantitative Data on Antimicrobial Activity
| Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione fused to dibenzobarrelene | Bacteria & Yeasts | 16 - 256 | [1] |
| 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones | Various Microbes | 0.09 - 1.0 (mg/mL) | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the design and development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, underscore the significant potential of this chemical class. Further research focusing on lead optimization, elucidation of precise mechanisms of action, and comprehensive preclinical and clinical evaluation is warranted to translate these promising findings into novel therapies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. epublications.vu.lt [epublications.vu.lt]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. | Read by QxMD [read.qxmd.com]
- 12. researchgate.net [researchgate.net]
Solubility of 1-Phenylpyrrolidin-3-one in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-Phenylpyrrolidin-3-one in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the predicted solubility based on the compound's structural attributes and provides a detailed experimental protocol for researchers to determine solubility in their own laboratories.
Predicted Solubility Profile
This compound, with its molecular structure incorporating both a phenyl group and a pyrrolidinone ring, is anticipated to exhibit poor solubility in aqueous solutions and greater solubility in organic solvents. The presence of the phenyl group imparts a lipophilic character to the molecule. Compounds with similar structural motifs, such as (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, are known to be challenging to dissolve in aqueous buffers and are expected to be more soluble in organic solvents. For instance, 1-Phenylpyrrolidine is reported to be immiscible in water.
It is predicted that this compound will be soluble in a range of common organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, as well as alcohols like ethanol and methanol. The ketone functional group in the pyrrolidinone ring can participate in dipole-dipole interactions, enhancing solubility in polar organic solvents.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the gravimetric method. This protocol is adapted from established methods for similar compounds.
Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the bottom of the vial indicates saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the evaporation dishes containing the filtered saturated solutions in a vacuum oven at a temperature below the boiling point of the respective solvent to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.
-
Continue the evaporation process until a constant weight of the solid residue is achieved.
-
-
Data Analysis:
-
Weigh the evaporation dish with the dried solid residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish.
-
The solubility can be expressed in various units, such as g/L or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent used.
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 1-Phenylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpyrrolidin-3-one is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and FDA-approved drugs. The reactivity of the carbonyl group at the C3 position is pivotal for the structural modification and functionalization of this core, enabling the synthesis of diverse derivatives for pharmacological screening. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this carbonyl group, detailed discussions of its key chemical transformations, and representative experimental protocols for its derivatization.
Introduction: The this compound Core
The this compound molecule features a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted with a phenyl group on the nitrogen atom and a ketone functionality at the 3-position. This arrangement creates a unique chemical environment that dictates the reactivity of the carbonyl group. Understanding these characteristics is crucial for designing synthetic routes to novel therapeutic agents.
The electrophilic nature of the carbonyl carbon, combined with the acidity of the adjacent α-protons, makes this compound a versatile intermediate for a variety of chemical transformations, including nucleophilic additions, reductions, and enolate-based alkylations.
Structural and Electronic Profile
The reactivity of the carbonyl group is governed by a combination of inductive effects, resonance, and steric hindrance.
-
Inductive Effect: The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I) through the sigma bonds. This effect slightly increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to a simple cyclopentanone.
-
Steric Hindrance: The puckered, non-planar conformation of the pyrrolidine ring and the presence of the N-phenyl group create a moderate degree of steric hindrance around the carbonyl group. While this does not prevent reactions, it can influence the trajectory of nucleophilic attack and may necessitate slightly more forcing conditions compared to acyclic ketones.
-
α-Proton Acidity: The protons on the carbon atoms adjacent to the carbonyl group (C2 and C4) are acidic due to the electron-withdrawing nature of the ketone and the inductive effect of the ring nitrogen. Deprotonation at these positions leads to the formation of a nucleophilic enolate, which is a key intermediate for C-C bond formation.
Key Chemical Transformations of the Carbonyl Group
The carbonyl group of this compound serves as a primary site for nucleophilic attack, enabling a wide range of functionalizations.
Nucleophilic Addition Reactions
Nucleophilic addition is the most fundamental reaction of the carbonyl group, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated.
The ketone can be readily reduced to the corresponding secondary alcohol, 1-phenylpyrrolidin-3-ol, using standard hydride reducing agents. This transformation is fundamental for introducing a hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature.
-
Reagents: Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, typically used in alcoholic solvents like methanol or ethanol. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used but require anhydrous conditions.
-
Outcome: The reaction is generally high-yielding, providing 1-phenylpyrrolidin-3-ol as the major product.
Grignard (R-MgX) and organolithium (R-Li) reagents act as carbon nucleophiles, attacking the carbonyl group to form new carbon-carbon bonds. This reaction yields tertiary alcohols, significantly increasing the molecular complexity.
-
Reagents: Phenylmagnesium bromide, methyl lithium, etc.
-
Outcome: The reaction produces a 3-substituted-1-phenylpyrrolidin-3-ol. The choice of the organometallic reagent determines the nature of the newly introduced substituent.
The Wittig reaction provides a powerful method for converting the carbonyl group into an alkene, replacing the C=O double bond with a C=C double bond. This is particularly useful for synthesizing exocyclic methylene compounds.
-
Reagent: A phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), is used. These are typically generated in situ from the corresponding phosphonium salt and a strong base.
-
Outcome: The reaction yields 1-phenyl-3-methylenepyrrolidine, a versatile intermediate for further reactions like Michael additions or polymerizations.
Reactions via Enolate Intermediates
The acidity of the α-protons allows for the formation of an enolate anion, which can then act as a nucleophile to attack various electrophiles.
The enolate of this compound can be alkylated by treating it with a strong base followed by an alkyl halide.
-
Reagents: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to ensure complete and irreversible enolate formation. The subsequent addition of an electrophile like methyl iodide or benzyl bromide introduces the corresponding alkyl group at the α-position (C2 or C4).
-
Regioselectivity: The formation of the kinetic versus the thermodynamic enolate can be controlled by the reaction conditions (base, temperature). LDA at low temperatures typically favors the formation of the less substituted (kinetic) enolate at the C4 position.
Data Presentation
Table 1: Representative Spectroscopic Data
| Parameter | Predicted Value/Range | Notes |
| ¹H NMR | ||
| Aromatic-H | 7.20 - 7.40 ppm (m, 2H), 6.70 - 6.90 ppm (m, 3H) | Protons of the N-phenyl group. |
| Pyrrolidine-H (α to N, C5) | ~3.6 ppm (t) | |
| Pyrrolidine-H (α to N, C2) | ~3.8 ppm (s) | Adjacent to both N and C=O. |
| Pyrrolidine-H (β to N, C4) | ~2.7 ppm (t) | Adjacent to C=O. |
| ¹³C NMR | ||
| C=O (Ketone) | 205 - 215 ppm | Characteristic for a five-membered ring ketone. |
| Aromatic C (quaternary) | 145 - 150 ppm | Carbon attached to Nitrogen. |
| Aromatic C-H | 115 - 130 ppm | |
| Pyrrolidine C (α to N, C5) | 55 - 60 ppm | |
| Pyrrolidine C (α to N, C2) | 50 - 55 ppm | |
| Pyrrolidine C (β to N, C4) | 40 - 45 ppm | |
| IR Spectroscopy | ||
| C=O Stretch | 1745 - 1760 cm⁻¹ | Strong. Typical for a cyclopentanone-type ketone. |
| C-N Stretch | 1340 - 1380 cm⁻¹ | Medium. |
| C-H (Aromatic) | 3000 - 3100 cm⁻¹ | Medium. |
| C-H (Aliphatic) | 2850 - 2980 cm⁻¹ | Medium. |
Table 2: Summary of Key Reactions and Typical Yields
| Reaction | Reagents | Product | Typical Yield |
| Reduction | NaBH₄, Methanol | 1-Phenylpyrrolidin-3-ol | >90% |
| Grignard Addition | CH₃MgBr, THF then H₃O⁺ | 3-Methyl-1-phenylpyrrolidin-3-ol | 70-85% |
| Wittig Reaction | Ph₃PCH₃Br, n-BuLi, THF | 1-Phenyl-3-methylenepyrrolidine | 60-80% |
| α-Alkylation | 1. LDA, THF, -78°C; 2. CH₃I | 4-Methyl-1-phenylpyrrolidin-3-one | 50-70% |
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.61 g, 10 mmol).
-
Dissolution: Add methanol (30 mL) and stir at room temperature until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (0.19 g, 5 mmol) portion-wise over 10 minutes, maintaining the temperature below 5 °C. Note: NaBH₄ is capable of delivering four hydride equivalents.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly add 1 M aqueous HCl (10 mL) at 0 °C to quench the excess NaBH₄ and neutralize the resulting borate esters.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 1-phenylpyrrolidin-3-ol can be purified by column chromatography on silica gel if necessary.
Protocol 2: α-Alkylation via Enolate Formation
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool the solution to -78 °C (dry ice/acetone bath).
-
Base Preparation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 4.4 mL, 11 mmol) and stir for 30 minutes at -78 °C to generate the LDA solution.
-
Enolate Formation: Add a solution of this compound (1.61 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add methyl iodide (CH₃I) (0.69 mL, 11 mmol) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Work-up: Extract the mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 4-Methyl-1-phenylpyrrolidin-3-one.
Mandatory Visualizations
Caption: General reaction workflows for the functionalization of this compound.
Caption: Mechanism of ketone reduction using Sodium Borohydride.
Caption: Relationship between structure and reactivity of the carbonyl group.
A Technical Guide to 1-Phenylpyrrolidin-3-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpyrrolidin-3-one is a heterocyclic ketone with a scaffold of significant interest in medicinal chemistry. While not widely commercially available, its structural motif is present in numerous biologically active compounds, suggesting its potential as a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, postulated physicochemical properties, a detailed synthetic protocol, and an exploration of its potential applications in drug discovery, drawing upon data from analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this and similar N-aryl pyrrolidinone scaffolds.
Chemical Identity and Properties
While a specific CAS number for this compound is not readily found in major chemical databases, its IUPAC name is unambiguously This compound . Its chemical structure consists of a five-membered pyrrolidine ring with a phenyl group attached to the nitrogen atom and a ketone group at the 3-position.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Estimated) | 1-Phenylpyrrolidine[1][2] | 1-Phenylpyrrolidin-2-one[3] |
| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₃N | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol | 147.22 g/mol | 161.20 g/mol |
| Appearance | Colorless to light yellow liquid or low melting solid | Oily liquid[2] | Not specified |
| Boiling Point | Not determined | 119-120 °C (1.6 kPa)[2] | Not specified |
| logP (Octanol/Water) | ~1.5 - 2.0 | 2.287 | 1.3 |
| Water Solubility | Sparingly soluble | Not miscible in water[2] | Not specified |
Note: Properties for this compound are estimated based on its structure and data from analogous compounds.
Synthesis of this compound
A plausible and efficient synthetic route to this compound is the oxidation of the corresponding secondary alcohol, 1-phenylpyrrolidin-3-ol. Several standard oxidation methods are applicable, with Swern oxidation and pyridinium chlorochromate (PCC) oxidation being common choices for their mild conditions and high yields.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available precursors, as outlined in the workflow diagram below.
Detailed Experimental Protocols
Protocol 1: Swern Oxidation of 1-Phenylpyrrolidin-3-ol [4][5][6][7][8]
The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[6][8] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4][5]
Materials:
-
1-Phenylpyrrolidin-3-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (appropriate volume) at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add a solution of 1-phenylpyrrolidin-3-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C.
-
Stir the resulting mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0-7.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of 1-Phenylpyrrolidin-3-ol [9][10][11][12][13]
PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[10][12][13]
Materials:
-
1-Phenylpyrrolidin-3-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel or Celite®
-
Standard glassware
Procedure:
-
To a suspension of PCC (1.5 equivalents) and silica gel or Celite® in DCM, add a solution of 1-phenylpyrrolidin-3-ol (1.0 equivalent) in DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
Potential Applications in Drug Discovery
The pyrrolidine and pyrrolidinone scaffolds are prevalent in a wide range of biologically active molecules, including many FDA-approved drugs.[14] Derivatives of these core structures have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects.[15][16][17]
Table 2: Reported Biological Activities of Structurally Related Pyrrolidine Derivatives
| Compound Class | Biological Activity | Reference |
| N-Arylpyrrolidines | Anti-inflammatory, Analgesic[18], Anticonvulsant, Nootropic[19] | [18][19] |
| Pyrrolidinone Derivatives | Antibacterial[20][21], Anticancer[16], Anti-inflammatory[22] | [16][20][21][22] |
| 3-Aryl Pyrrolidines | Potent ligands for serotonin and dopamine receptors[23] | [23] |
Given the activities of these related compounds, this compound represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology.
Potential Signaling Pathway Involvement
Many anti-inflammatory agents exert their effects through the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Pyrrolidinone-containing compounds have been shown to inhibit these pathways. A plausible mechanism of action for derivatives of this compound could involve the modulation of these inflammatory signaling pathways.
Conclusion
This compound, while not a widely cataloged chemical, holds significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established organic chemistry methodologies. The extensive body of research on the biological activities of related pyrrolidinone and N-phenylpyrrolidine derivatives provides a strong rationale for the investigation of novel compounds derived from this scaffold. This technical guide serves as a starting point for researchers aiming to explore the therapeutic potential of this and similar molecules in the development of new drugs for a variety of diseases. Further research is warranted to synthesize and evaluate this compound and its derivatives to fully elucidate their pharmacological profiles.
References
- 1. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1-Phenylpyrrolidin-2-one | C10H11NO | CID 78375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. studylib.net [studylib.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. PCC OXIDATION.pptx [slideshare.net]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols: 1-Phenylpyrrolidin-3-one as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrrolidin-3-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its inherent structural features, including a five-membered nitrogen-containing ring and an aromatic phenyl group, provide a unique three-dimensional architecture that can be readily modified to interact with various biological targets. This document provides an overview of its applications, key experimental data, and detailed protocols for its use in drug discovery and development.
Applications in Drug Discovery
The pyrrolidine ring is a common motif in over 20 FDA-approved drugs.[1] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of novel therapeutics.
Key Therapeutic Areas:
-
Neurodegenerative Diseases: Phenylpyrrolidine derivatives have shown potential as neuroprotective agents. For instance, a potassium salt of a 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide derivative has been investigated for its cognitive-enhancing effects in experimental ischemic stroke.[2] These compounds are thought to exert their effects through mechanisms such as antagonizing neurotransmitter systems and modulating AMPA receptor function.[2]
-
Inflammation and Pain: The scaffold is a key component in the synthesis of anti-inflammatory and analgesic agents.[3] Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[4][5]
-
Cancer: Certain derivatives have been evaluated for their anticancer properties. For example, spiro[pyrrolidine-3,3′-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for breast cancer therapy.[6]
-
Metabolic Disorders: The this compound scaffold has been utilized in a scaffold-hopping approach to develop potent and tissue-specific inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[7]
-
Infectious Diseases: The pyrrolidine nucleus is also found in compounds with antimicrobial activity.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for various derivatives synthesized from or related to the this compound scaffold.
Table 1: Synthesis Yields of Phenylpyrrolidine Derivatives
| Product | Starting Material | Reaction Type | Yield (%) | Reference |
| Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | 4-Phenylpyrrolidin-2-one | Alkylation | 98 | [2] |
| 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | Alkaline Hydrolysis | 87 | [2] |
| 2,5-dioxopyrrolidin-1-yl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate | 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Esterification | 94 | [2] |
| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate | Activated ester of 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetic acid | Amidation | 97 | [2] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | N-phenylmaleimide and ethyl isobutyrate | Michael Addition | 96 | [4] |
Table 2: In Vitro Biological Activity of Phenylpyrrolidine Derivatives
| Compound Class | Target/Assay | Activity Metric | Value | Reference |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 Inhibition | IC50 | 314 µg/mL | [4] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 Inhibition | IC50 | 130 µg/mL | [4] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX Inhibition | IC50 | 105 µg/mL | [4][5] |
| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones | HeLa, A549, MCF-7 cell lines | IC50 | 3.2 - 7.1 µM | [8] |
| 1,3-disubstituted prop-2-en-1-one derivatives | Superoxide Generation Inhibition | IC50 | 1.81 - 6.21 µM | [8] |
Experimental Protocols
Synthesis of Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)
This protocol describes the organocatalytic asymmetric Michael addition for the synthesis of a potent anti-inflammatory agent.[4]
Materials:
-
N-phenylmaleimide
-
Ethyl isobutyrate
-
Methylated L-proline (organocatalyst)
-
Organic solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-phenylmaleimide and a catalytic amount of methylated L-proline in the chosen organic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add ethyl isobutyrate to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01).
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is used to evaluate the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit COX enzymes.[4]
Materials:
-
Synthesized compound (e.g., MAK01)
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Indomethacin (reference drug)
-
Buffer solution (e.g., Tris-HCl)
-
Spectrophotometer or appropriate detection system
Procedure:
-
Prepare stock solutions of the test compound and the reference drug in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, add the buffer solution, the enzyme (COX-1 or COX-2), and various concentrations of the test compound or reference drug.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the production of prostaglandins using a suitable detection method (e.g., ELISA or spectrophotometry).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Visualizations
References
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1'-(1-phenylcyclopropane-carbonyl)-3H-spiro[isobenzofuran-1,3'-pyrrolidin]-3-one as a novel steroid mimetic scaffold for the potent and tissue-specific inhibition of 11β-HSD1 using a scaffold-hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-Arylation of Pyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl pyrrolidin-3-one scaffold is a valuable structural motif in medicinal chemistry and drug discovery, appearing in a range of biologically active compounds. The synthesis of these compounds predominantly relies on the formation of a carbon-nitrogen (C-N) bond between the pyrrolidin-3-one nitrogen and an aryl group. This document provides detailed protocols for the N-arylation of pyrrolidin-3-one, focusing on established and efficient methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. Additionally, modern techniques like microwave-assisted synthesis are discussed to offer faster and more efficient reaction pathways.
The presence of a ketone functional group in the pyrrolidin-3-one ring necessitates careful selection of reaction conditions to avoid potential side reactions, such as enolate formation and subsequent aldol-type condensations. The protocols outlined below are designed to be robust and applicable to a variety of arylating agents, providing researchers with a reliable guide for the synthesis of N-aryl pyrrolidin-3-ones.
Key Methodologies for N-Arylation
The primary methods for the N-arylation of pyrrolidin-3-one involve transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] It typically involves the use of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence reaction rates and yields. For the N-arylation of cyclic amines like pyrrolidin-3-one, bulky, electron-rich phosphine ligands are often employed.
General Reaction Scheme:
Where Ar-X is an aryl halide (I, Br, Cl) or triflate.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[2] Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures. However, modern protocols have been developed that employ ligands to facilitate the reaction under milder conditions. This method is particularly useful for the arylation of amides and related compounds.
General Reaction Scheme:
Where Ar-X is typically an aryl iodide or bromide.
Microwave-Assisted N-Arylation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields in many organic transformations, including C-N cross-coupling reactions.[3] Both Buchwald-Hartwig and Ullmann reactions can be significantly enhanced by the use of microwave irradiation, often leading to dramatically reduced reaction times from hours to minutes.[2][3]
Experimental Protocols
The following are detailed protocols for the N-arylation of pyrrolidin-3-one. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Pyrrolidin-3-one
This protocol is a general procedure adapted from established Buchwald-Hartwig amination methods for cyclic amines.
Materials:
-
Pyrrolidin-3-one hydrochloride
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos, or 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl)
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane, or tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 times the moles of palladium), and the base (1.5-2.0 equivalents).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the aryl halide (1.0 equivalent) and pyrrolidin-3-one hydrochloride (1.1-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrrolidin-3-one.
Protocol 2: Copper-Catalyzed Ullmann Condensation of Pyrrolidin-3-one
This protocol is a general procedure adapted from modern Ullmann condensation methods.
Materials:
-
Pyrrolidin-3-one hydrochloride
-
Aryl halide (e.g., iodobenzene, 4-bromonitrobenzene)
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) (5-20 mol%)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine (DMEDA)) (10-40 mol%)
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))
-
Solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
Procedure:
-
To a reaction vessel, add the copper catalyst, the ligand, and the base (2.0 equivalents).
-
Add the solvent, followed by the aryl halide (1.0 equivalent) and pyrrolidin-3-one hydrochloride (1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the specified time (typically 12-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Microwave-Assisted Buchwald-Hartwig N-Arylation of Pyrrolidin-3-one
This protocol offers an accelerated method for the N-arylation of pyrrolidin-3-one.
Materials:
-
Pyrrolidin-3-one hydrochloride
-
Aryl halide
-
Palladium catalyst and phosphine ligand (as in Protocol 1)
-
Base (as in Protocol 1)
-
Microwave-safe reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, combine the palladium catalyst (2-5 mol%), phosphine ligand (1.2-2 times the moles of palladium), base (2.0 equivalents), aryl halide (1.0 equivalent), and pyrrolidin-3-one hydrochloride (1.2 equivalents).
-
Add the appropriate solvent (e.g., dioxane, DMF).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the N-arylation of pyrrolidine and related cyclic amines, which can be used as a starting point for the optimization of the N-arylation of pyrrolidin-3-one.
Table 1: Palladium-Catalyzed N-Arylation of Cyclic Amines
| Entry | Amine | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidine | 4-Chlorotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Piperidine | Bromobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | Morpholine | 4-Bromoanisole | Pd₂(dba)₃ (0.5) | BrettPhos (1) | Cs₂CO₃ | THF | 80 | 12 | 92 |
Data adapted from general procedures for Buchwald-Hartwig amination and are illustrative.
Table 2: Copper-Catalyzed N-Arylation of Amides and Amines
| Entry | Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrrolidin-2-one | Iodobenzene | CuI (5) | L-proline (10) | K₂CO₃ | DMSO | 110 | 24 | 85 |
| 2 | Indole | 4-Iodoanisole | Cu₂O (10) | DMEDA (20) | K₃PO₄ | DMF | 120 | 18 | 91 |
| 3 | Pyrrolidine | Bromobenzene | CuI (10) | None | K₂CO₃ | Toluene | 130 | 48 | 75 |
Data adapted from literature on Ullmann condensation and are illustrative.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the N-arylation of pyrrolidin-3-one using a palladium-catalyzed approach.
Caption: General workflow for the N-arylation of pyrrolidin-3-one.
Signaling Pathway and Logical Relationship Diagram
The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept in understanding this transformation. The following diagram illustrates the key steps involved.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The N-arylation of pyrrolidin-3-one is a key transformation for the synthesis of a variety of compounds with potential biological activity. The Buchwald-Hartwig amination and Ullmann condensation are reliable and versatile methods to achieve this transformation. The choice of catalyst, ligand, base, and solvent system is critical and should be optimized for specific substrates. The introduction of microwave-assisted techniques offers a significant advantage in terms of reaction time and efficiency. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully perform the N-arylation of pyrrolidin-3-one and to develop novel N-aryl pyrrolidin-3-one derivatives for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Application of 1-Phenylpyrrolidin-3-one in Asymmetric Synthesis: An Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in the field of asymmetric synthesis, serving as a fundamental framework for a multitude of chiral catalysts, ligands, and pharmaceutical intermediates.[1][2] While derivatives of L-proline have been extensively studied and applied in a vast array of enantioselective transformations, the specific applications of 1-phenylpyrrolidin-3-one in this domain are not widely documented in peer-reviewed literature. Despite a comprehensive search for its direct use as an organocatalyst, chiral auxiliary, or a direct precursor to chiral ligands, specific examples with detailed experimental protocols and quantitative data remain elusive.
This document aims to provide an overview of the broader context of chiral pyrrolidine synthesis and applications, which can serve as a foundational understanding for researchers interested in exploring the potential of this compound and its derivatives in asymmetric synthesis.
The Pyrrolidine Scaffold in Asymmetric Catalysis
The rigid, five-membered ring of pyrrolidine provides a well-defined stereochemical environment, making it an ideal platform for inducing asymmetry in chemical reactions. Chiral pyrrolidine derivatives have been successfully employed in a variety of asymmetric transformations, including:
-
Aldol Reactions: Proline and its derivatives are renowned for their ability to catalyze the direct asymmetric aldol reaction, forming carbon-carbon bonds with high enantioselectivity.[3]
-
Michael Additions: Chiral pyrrolidine-based catalysts are effective in promoting the asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds.
-
Mannich Reactions: The synthesis of chiral β-amino carbonyl compounds is often achieved with high stereocontrol using pyrrolidine-based organocatalysts.
-
Diels-Alder Reactions: Pyrrolidine-containing catalysts have been shown to facilitate enantioselective [4+2] cycloaddition reactions.
The general mechanism for many of these transformations involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with the substrate in a stereocontrolled manner. The substituents on the pyrrolidine ring play a crucial role in dictating the steric and electronic environment of the transition state, thereby influencing the stereochemical outcome of the reaction.
Potential Synthetic Routes to Chiral this compound Derivatives
While direct applications of this compound are not readily found, it can be envisioned as a starting material for the synthesis of novel chiral pyrrolidine derivatives. The introduction of chirality could potentially be achieved through several synthetic strategies:
-
Asymmetric Reduction of the Ketone: The carbonyl group at the 3-position offers a handle for introducing a stereocenter via asymmetric reduction to the corresponding alcohol. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral 3-hydroxypyrrolidine could then be further functionalized.
-
α-Functionalization: Asymmetric functionalization of the α-position to the carbonyl group (C2 or C4) could introduce one or more stereocenters. This might be accomplished through enolate chemistry using chiral bases or phase-transfer catalysts.
-
Derivatization and Resolution: Racemic derivatives of this compound could be synthesized and subsequently resolved into their constituent enantiomers through classical resolution techniques or chiral chromatography.
A potential synthetic pathway to a chiral derivative starting from this compound is outlined below. This hypothetical workflow illustrates how chirality could be introduced and the resulting compound potentially applied in asymmetric catalysis.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Phenylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrrolidin-3-one is a versatile starting material in medicinal chemistry, serving as a valuable scaffold for the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features allow for its participation in various chemical transformations, including multicomponent reactions and cycloadditions, leading to the generation of complex molecules with potential therapeutic applications. The pyrrolidine ring is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2] This document provides detailed application notes and protocols for the synthesis of novel dispiropyrrolidine derivatives from this compound, focusing on a one-pot, three-component reaction strategy. This approach is of significant interest due to its efficiency, atom economy, and the ability to rapidly generate molecular diversity.[3][4]
Key Application: Three-Component Synthesis of Dispiropyrrolidines
A highly efficient method for the synthesis of complex heterocyclic systems from this compound is the one-pot, three-component reaction involving an amino acid (such as sarcosine or phenylglycine) and isatin.[5] This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where an azomethine ylide is generated in situ from the condensation of the amino acid and isatin. This dipole then reacts with the carbonyl group of this compound, which acts as the dipolarophile, to yield a highly functionalized dispiropyrrolidine scaffold.[6][7]
The resulting dispiro[oxindole-3,2'-pyrrolidine-3',3''-pyrrolidin]-4''-one core structure is a key feature in many biologically active compounds and natural products.[8][9] These dispiropyrrolidines have been investigated for various pharmacological activities, including antimycobacterial, anticancer, and anti-inflammatory properties.[5][9]
Experimental Protocols
General Protocol for the Three-Component Synthesis of Dispiropyrrolidines
This protocol is adapted from established procedures for the reaction of cyclic ketones with isatin and an amino acid.[5]
Materials:
-
This compound
-
Isatin (or substituted isatins)
-
Sarcosine (or other secondary amino acids like L-proline)
-
Methanol (reagent grade)
-
Acetonitrile (reagent grade)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol or acetonitrile (20 mL) in a round-bottom flask, add isatin (1.2 mmol) and sarcosine (1.2 mmol).
-
The reaction mixture is stirred and heated to reflux (approximately 65-80 °C) for 2-4 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Ice-cold water (20 mL) is added to the reaction mixture to precipitate the product.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and air-dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure dispiropyrrolidine derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of dispiropyrrolidine derivatives from various cyclic ketones, which are analogous to the reaction with this compound.
| Entry | Cyclic Ketone | Amino Acid | Dipolarophile | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | Sarcosine | Isatin | Dispiro[oxindole-3,2'-pyrrolidine-3',2''-cyclohexanone] | 78 | |
| 2 | N-Methyl-4-piperidone | Sarcosine | Isatin | Dispiro[oxindole-3,2'-pyrrolidine-3',4''-piperidone] | 85 | |
| 3 | Cyclopentanone | Sarcosine | Isatin | Dispiro[oxindole-3,2'-pyrrolidine-3',2''-cyclopentanone] | 75 | [5] |
| 4 | Tetrahydro-4H-pyran-4-one | Phenylglycine | 5-Chloroisatin | Substituted Dispiropyrrolidine | 68 | [5] |
Visualizations
Reaction Pathway for the Synthesis of Dispiropyrrolidines
The following diagram illustrates the key steps in the one-pot, three-component synthesis of dispiropyrrolidines from this compound.
Caption: General reaction scheme for the three-component synthesis of dispiropyrrolidines.
Experimental Workflow
The diagram below outlines the general laboratory workflow for the synthesis and purification of dispiropyrrolidine derivatives.
Caption: Laboratory workflow for the synthesis of dispiropyrrolidines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Purification of 1-Phenylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpyrrolidin-3-one is a heterocyclic organic compound with a pyrrolidinone core structure that serves as a valuable building block in medicinal chemistry and drug discovery. Its synthesis often results in a mixture of the desired product along with starting materials, by-products, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent biological assays and the quality of drug candidates. This document provides detailed application notes and protocols for the chromatographic purification of this compound, focusing on flash column chromatography, a widely used and effective technique for this purpose.
Chromatographic Purification Techniques
Flash column chromatography is the most common and efficient method for the purification of this compound on a laboratory scale. This technique utilizes a stationary phase, typically silica gel, and a mobile phase of organic solvents to separate compounds based on their polarity. The choice of mobile phase is crucial for achieving optimal separation. A solvent system of ethyl acetate and hexane is generally effective for compounds of moderate polarity like this compound.
High-Performance Liquid Chromatography (HPLC) can also be employed for analytical assessment of purity and for small-scale preparative purification. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile and water, is a suitable method for this compound.
Data Presentation: Flash Chromatography Parameters
The following table summarizes the typical parameters for the flash chromatographic purification of this compound. These parameters can be optimized based on the specific impurity profile of the crude sample.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Gradient Profile | Start with 10% Ethyl Acetate in Hexane, gradually increase to 50% Ethyl Acetate |
| Flow Rate | Dependent on column diameter (e.g., 20-40 mL/min for a 40g column) |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) or staining |
| Sample Loading | Dry loading or minimal solvent injection |
| Expected Elution | This compound will elute after non-polar impurities as the solvent polarity is increased. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification of this compound
This protocol outlines the purification of crude this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to determine the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb the crude this compound onto a small amount of silica gel by dissolving the crude product in a minimal amount of a volatile solvent, adding the silica gel, and evaporating the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin the elution with the initial low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., in 5-10% increments).
-
Collect fractions of the eluate in test tubes or using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Spot each fraction on a TLC plate and develop it in the optimized solvent system.
-
Visualize the spots under a UV lamp.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy or HPLC.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the flash chromatographic purification of this compound.
Caption: Workflow for the purification of this compound by flash chromatography.
Application Notes and Protocols: 1-Phenylpyrrolidin-3-one as a Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1-phenylpyrrolidin-3-one as a versatile precursor for the synthesis of novel bioactive molecules. While direct derivatization of this compound is an emerging area of research, this document leverages data from structurally related compounds to illustrate its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. Detailed experimental protocols and data from a closely related analogue, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, are provided as a practical guide.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products.[1][2] Its three-dimensional structure allows for diverse spatial arrangements of substituents, enhancing interactions with biological targets.[3][4] this compound, possessing a reactive ketone functionality, presents an attractive starting point for the synthesis of a wide array of derivatives through reactions such as Knoevenagel condensation, aldol reactions, and reductive amination.[5][6] These modifications can lead to compounds with significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.[7][8]
I. Synthesis of a Bioactive Analogue: Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)
While specific examples of bioactive molecules directly synthesized from this compound are not extensively reported in publicly available literature, the following protocol for a structurally similar succinimide derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), demonstrates a synthetic strategy and provides a basis for the design of novel compounds. This compound has shown notable anti-inflammatory and analgesic properties.[9]
Experimental Protocol: Synthesis of MAK01[9]
This protocol details the organocatalytic asymmetric Michael addition of ethyl isobutyrate to N-phenylmaleimide.
Materials:
-
N-phenylmaleimide
-
Ethyl isobutyrate
-
Methylated L-proline (organocatalyst)
-
Organic solvent (e.g., Tetrahydrofuran - THF)
-
Silica gel for column chromatography
-
Ethyl acetate and n-hexane (eluent)
Procedure:
-
To a solution of N-phenylmaleimide (1.0 eq) in the chosen organic solvent, add methylated L-proline (0.1 eq).
-
Add ethyl isobutyrate (1.5 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/n-hexane gradient to afford the pure product MAK01.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Observed Results:
II. Quantitative Biological Data
The synthesized analogue, MAK01, was evaluated for its in vitro inhibitory activity against key enzymes in the inflammatory cascade: cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[9]
| Compound | Target Enzyme | IC50 (µg/mL) | Reference Drug | Reference IC50 (µg/mL) |
| MAK01 | COX-1 | 314 | Indomethacin | Not specified in source |
| MAK01 | COX-2 | 130 | Indomethacin | Not specified in source |
| MAK01 | 5-LOX | 105 | Zileuton | Not specified in source |
| Table 1: In vitro inhibitory activity of MAK01 against inflammatory enzymes.[9] |
III. Proposed Synthetic Pathway from this compound
The ketone group of this compound is a prime site for modification. A Knoevenagel condensation with an aromatic aldehyde can yield chalcone-like molecules, which are known to possess a wide range of biological activities.
Caption: Proposed synthesis of chalcone-like derivatives.
IV. Experimental Workflows and Signaling Pathways
General Workflow for Biological Activity Screening
The following workflow outlines a general procedure for assessing the anticancer and anti-inflammatory potential of novel this compound derivatives.
Caption: General workflow for screening bioactive molecules.
Predicted Anti-inflammatory Signaling Pathway: NF-κB Inhibition
Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. Derivatives of this compound with anti-inflammatory potential would likely modulate this pathway.
Caption: Predicted inhibition of the NF-κB signaling pathway.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel bioactive compounds. The provided data and protocols for a structurally related analogue highlight the potential for developing potent anti-inflammatory agents. Further exploration of the chemical space around the this compound scaffold through various synthetic modifications is warranted to uncover new therapeutic leads for a range of diseases. The experimental workflows and predicted signaling pathways outlined in these notes offer a strategic framework for researchers to design, synthesize, and evaluate new drug candidates based on this valuable precursor.
References
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocols for the Reduction of 1-Phenylpyrrolidin-3-one to 1-Phenylpyrrolidin-3-ol
Application Note: The reduction of 1-Phenylpyrrolidin-3-one is a key chemical transformation for the synthesis of 1-Phenylpyrrolidin-3-ol, a valuable intermediate in the development of various pharmaceutical compounds. This document outlines two primary experimental methodologies for this reduction: a metal hydride reduction using sodium borohydride and a catalytic hydrogenation approach. These protocols are designed for researchers in drug development and organic synthesis, providing detailed procedures and comparative data to guide the selection of the most suitable method for their specific needs.
Introduction
This compound is a ketone that can be readily reduced to the corresponding secondary alcohol, 1-Phenylpyrrolidin-3-ol. The choice of reduction method can influence the reaction's efficiency, stereoselectivity (if applicable), and scalability. Sodium borohydride (NaBH₄) is a versatile and mild reducing agent suitable for laboratory-scale synthesis, while catalytic hydrogenation offers a scalable and environmentally friendly alternative.
Method 1: Sodium Borohydride Reduction
Sodium borohydride is a widely used reagent for the reduction of ketones to alcohols due to its operational simplicity and high selectivity.
Experimental Protocol
A general procedure for the sodium borohydride reduction of a ketone involves dissolving the substrate in a protic solvent, typically methanol or ethanol, followed by the portion-wise addition of sodium borohydride at a controlled temperature.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol (approximately 10 volumes relative to the substrate).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.0 to 1.5 molar equivalents) to the stirred solution in small portions over a period of 15-20 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-Phenylpyrrolidin-3-ol.
-
The crude product can be further purified by column chromatography on silica gel.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is an efficient and atom-economical method for the reduction of ketones. This method typically employs a transition metal catalyst, such as platinum or palladium, and a hydrogen source.
Experimental Protocol
This procedure describes a typical catalytic hydrogenation of a pyrrolidinone derivative.
Materials:
-
This compound
-
Platinum on Carbon (Pt/C, 5 wt%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a high-pressure reactor, add this compound and methanol.
-
Carefully add 5% Platinum on Carbon catalyst to the mixture.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.4-0.5 MPa).
-
Stir the reaction mixture at a controlled temperature (e.g., 20-50°C) for several hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-Phenylpyrrolidin-3-ol.
-
Further purification can be achieved by distillation or crystallization.
Data Summary
The following table summarizes typical quantitative data for the reduction of this compound. Please note that yields and reaction times can vary depending on the specific reaction scale and conditions.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Typical Yield (%) |
| Sodium Borohydride | NaBH₄ | MeOH | 0 to RT | N/A | 3 - 5 | >90 |
| Catalytic Hydrogenation | 5% Pt/C | MeOH | 20 - 50 | 0.4 - 0.5 | 4 - 8 | High |
Experimental Workflows
Caption: Comparative workflow for the reduction of this compound.
Signaling Pathway of Reduction
Caption: General mechanism for ketone reduction.
Application Notes and Protocols for the α-Carbon Functionalization of 1-Phenylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the chemical modification of 1-Phenylpyrrolidin-3-one at the α-carbon position (C2 and C5). The functionalization of this scaffold is of significant interest in medicinal chemistry due to the prevalence of substituted pyrrolidine rings in a wide range of biologically active compounds and approved pharmaceuticals. The methods described herein focus on leveraging the reactivity of the enolate intermediate of this compound to form new carbon-carbon and carbon-nitrogen bonds.
Introduction
This compound is a versatile building block for the synthesis of novel chemical entities. The presence of a ketone functionality allows for the deprotonation of the adjacent α-carbons, generating a nucleophilic enolate. This enolate can then react with various electrophiles to introduce a wide range of substituents. Key strategies for the functionalization of the α-carbon include alkylation, arylation, and conjugate addition reactions such as the Michael and Mannich reactions. Asymmetric synthesis methodologies can be employed to control the stereochemistry at the newly formed chiral center, which is often crucial for biological activity.
Core Concepts: Enolate Chemistry of this compound
The fundamental principle underlying the α-functionalization of this compound is the formation of its enolate. An enolate is an organic anion formed by the deprotonation of a carbonyl compound at the α-carbon.[1][2] This anion is a powerful nucleophile that can attack a variety of electrophiles. The regioselectivity of enolate formation (at the C2 vs. C5 position) and the subsequent stereoselectivity of the reaction are key considerations in the synthesis of functionalized pyrrolidinones.
The choice of base, solvent, and temperature can influence whether the kinetic or thermodynamic enolate is formed.[3] For this compound, the two α-carbons are chemically equivalent in a symmetric environment, simplifying regioselectivity concerns. However, upon monosubstitution, the remaining α-protons become diastereotopic, and further reactions can lead to diastereomeric products.
Signaling Pathways and Experimental Workflows
The general workflow for the α-functionalization of this compound via its enolate is depicted below. This process involves the deprotonation of the ketone to form the enolate, followed by the reaction with an electrophile to yield the α-substituted product.
Caption: General workflow for the α-functionalization of this compound.
Application 1: α-Alkylation
The introduction of alkyl groups at the α-position is a fundamental transformation. This is typically achieved by reacting the enolate of this compound with an alkyl halide. The reaction proceeds via an S(_N)2 mechanism.
Data Presentation: α-Alkylation of this compound
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH(_3)I | LDA | THF | -78 to 0 | 2 | 85 |
| 2 | CH(_3)CH(_2)Br | NaH | DMF | 0 to rt | 4 | 78 |
| 3 | PhCH(_2)Br | LDA | THF | -78 to rt | 3 | 92 |
| 4 | Allyl Bromide | KHMDS | THF | -78 to 0 | 2.5 | 88 |
Note: The data presented in this table are representative examples based on general principles of enolate alkylation and may not be from directly published results for this specific substrate.
Experimental Protocol: α-Benzylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Diisopropylamine (1.2 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Benzyl bromide (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium dropwise to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the solution of this compound dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-benzyl-1-phenylpyrrolidin-3-one.
Application 2: Michael Addition to an Enone
The Michael addition involves the 1,4-conjugate addition of the enolate to an α,β-unsaturated carbonyl compound (an enone). This reaction is a powerful tool for forming carbon-carbon bonds and creating more complex molecular architectures.
Data Presentation: Michael Addition of this compound
| Entry | Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | NaH | THF | 0 to rt | 5 | 75 |
| 2 | Acrylonitrile | LDA | THF | -78 to rt | 4 | 80 |
| 3 | Phenyl vinyl sulfone | K(_2)CO(_3) | CH(_3)CN | rt | 12 | 68 |
| 4 | N-Phenylmaleimide | LiOH / N-methyl-L-proline | CHCl(_3) | rt | 6 | 90* |
*Yield adapted from a similar reaction with a pyrrolidine-2,5-dione substrate.[1][4]
Experimental Protocol: Michael Addition to N-Phenylmaleimide
This protocol is adapted from the synthesis of a structurally related succinimide derivative.[1][4]
Materials:
-
This compound (1.0 equiv)
-
N-Phenylmaleimide (1.2 equiv)
-
Lithium hydroxide (LiOH) (0.1 equiv)
-
N-methyl-L-proline (0.1 equiv)
-
Chloroform (CHCl(_3))
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask, add this compound, N-phenylmaleimide, lithium hydroxide, and N-methyl-L-proline.
-
Add chloroform to the flask and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (approximately 6 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO(_3) and then with brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.
Caption: Key steps in the Michael addition reaction.
Application 3: Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[5][6][7][8][9] In the context of this compound, this involves the reaction of its enolizable form with a non-enolizable aldehyde (like formaldehyde) and a secondary amine to introduce an aminoalkyl group at the α-position.
Data Presentation: Mannich Reaction of this compound
| Entry | Amine | Aldehyde | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dimethylamine | Formaldehyde | HCl / Ethanol | Reflux | 8 | 70 |
| 2 | Piperidine | Formaldehyde | Acetic Acid / Dioxane | 90 | 6 | 78 |
| 3 | Morpholine | Formaldehyde | L-Proline / DMSO | 60 | 12 | 82 |
Note: The data presented in this table are representative examples based on general principles of the Mannich reaction and may not be from directly published results for this specific substrate.
Experimental Protocol: Mannich Reaction with Piperidine and Formaldehyde
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Formaldehyde (37% aqueous solution, 1.2 equiv)
-
Hydrochloric acid (catalytic amount)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Dichloromethane (CH(_2)Cl(_2))
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a round-bottom flask, dissolve this compound and piperidine in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Add the aqueous formaldehyde solution dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Neutralize the residue with saturated aqueous NaHCO(_3).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the Mannich base.
Caption: Logical relationship of reactants and intermediates in the Mannich reaction.
Conclusion
The protocols and data provided in these application notes serve as a guide for the α-carbon functionalization of this compound. The versatility of its enolate chemistry allows for a broad range of modifications, making it a valuable scaffold for the synthesis of novel compounds with potential applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific electrophiles and desired products.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 1-Phenylpyrrolidin-3-one Derivatives in Multi-Component Reactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, efficient step. This document provides detailed application notes and protocols for the use of scaffolds related to 1-Phenylpyrrolidin-3-one in a prominent class of MCRs: the [3+2] cycloaddition for the synthesis of spiro[pyrrolidine-3,3'-oxindoles]. These spirocyclic compounds are of significant interest in medicinal chemistry due to their presence in various natural products and their diverse biological activities, including antimicrobial and anticancer properties.[1]
The core of this synthetic strategy involves the in-situ generation of an azomethine ylide from an isatin derivative and an amino acid, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile. While this compound itself is not a direct reactant, its structural motif is central to the pyrrolidine ring formed in the product. Derivatives of this compound, particularly those modified to act as dipolarophiles, are key substrates in these reactions.
Key Application: Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via [3+2] Cycloaddition
A versatile and widely employed multi-component reaction for the synthesis of complex heterocyclic systems is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. This reaction allows for the stereoselective formation of highly substituted pyrrolidine rings, which are core structures in many bioactive molecules.
A common strategy involves a three-component reaction between an isatin, an amino acid (such as sarcosine or proline), and a dipolarophile. The isatin and amino acid react to form an intermediate azomethine ylide, which is a 1,3-dipole. This reactive intermediate is then trapped by a dipolarophile to yield the spiro[pyrrolidine-3,3'-oxindole] product.
Data Presentation: Reaction Yields and Conditions
The following table summarizes quantitative data from representative multi-component reactions for the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives.
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Isatin | Sarcosine | (E)-3-(4-chlorobenzylidene)-1-ethyl-piperidin-4-one | Methanol | Reflux, 6h | 92 | [1] |
| 2 | 5-Bromoisatin | Sarcosine | (E)-3-(4-methoxybenzylidene)-1-ethyl-piperidin-4-one | Methanol | Reflux, 6h | 95 | [1] |
| 3 | Isatin | L-Proline | (E)-3-(4-nitrobenzylidene)-1-ethyl-piperidin-4-one | Methanol | Reflux, 8h | 90 | [1] |
| 4 | 5-Chloroisatin | L-Proline | (E)-3-(4-chlorobenzylidene)-1-ethyl-piperidin-4-one | Methanol | Reflux, 8h | 94 | [1] |
| 5 | Isatin | Sarcosine | trans-1,2-dibenzoylethylene | Methanol | Reflux, 5h | 85 | |
| 6 | 5-Nitroisatin | Sarcosine | trans-1,2-dibenzoylethylene | Methanol | Reflux, 5h | 92 |
Experimental Protocols
Protocol 1: Synthesis of Spiro[1'-ethyl-1-methyl-4'-(4-chlorobenzoyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4-carbonyl]piperidine
This protocol is adapted from the synthesis of spiropyrrolidine bisoxindoles.[1]
Materials:
-
Isatin (1 mmol)
-
Sarcosine (1 mmol)
-
(E)-3-(4-chlorobenzylidene)-1-ethylpiperidin-4-one (1 mmol)
-
Methanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1 mmol), sarcosine (1 mmol), and (E)-3-(4-chlorobenzylidene)-1-ethylpiperidin-4-one (1 mmol).
-
Add 20 mL of methanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to afford the pure spiro[pyrrolidine-3,3'-oxindole] derivative.
-
Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of 1'-Methyl-2-oxo-4',5'-dibenzoylspiro[indoline-3,2'-pyrrolidine]
This protocol is based on a similar three-component reaction.
Materials:
-
Isatin (1 mmol)
-
Sarcosine (1.2 mmol)
-
trans-1,2-dibenzoylethylene (1 mmol)
-
Methanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
A mixture of isatin (1 mmol), sarcosine (1.2 mmol), and trans-1,2-dibenzoylethylene (1 mmol) is placed in a 50 mL round-bottom flask.
-
Methanol (15 mL) is added to the flask.
-
The mixture is heated to reflux with constant stirring for 5 hours.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the desired product.
-
Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.
-
The structure and purity of the compound are confirmed by spectroscopic analysis.
Signaling Pathways and Logical Relationships
The synthesized spiro[pyrrolidine-3,3'-oxindole] derivatives often exhibit biological activity by interacting with specific cellular targets. For instance, some have been investigated as potential anticancer agents. The logical relationship for their development and evaluation can be visualized as follows.
Conclusion
The use of multi-component reactions, particularly the [3+2] cycloaddition of in-situ generated azomethine ylides with suitable dipolarophiles, represents a highly efficient strategy for the synthesis of structurally diverse and biologically relevant spiro[pyrrolidine-3,3'-oxindoles]. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this chemical space for the discovery of novel therapeutic agents. The modularity of this MCR allows for the facile generation of compound libraries for high-throughput screening, accelerating the identification of new lead compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylpyrrolidin-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenylpyrrolidin-3-one synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and related compounds, particularly via Dieckmann condensation and similar cyclization reactions.
Q1: I am getting a very low yield or no desired product. What are the potential causes and how can I fix it?
Possible Causes & Solutions:
-
Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may have degraded due to moisture.
-
Solution: Use a freshly opened bottle of the base or test the activity of the existing stock. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Solvent: The solvent may not be appropriate for the reaction or may contain impurities.
-
Solution: Ensure the solvent is of high purity and anhydrous. For Dieckmann condensations, the solvent is typically the corresponding alcohol to the alkoxide base to prevent transesterification.
-
-
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.
-
Solution: While some reactions require low temperatures to minimize side products, ensure the reaction temperature is appropriate for the chosen base and substrate. For some sluggish reactions, gentle heating might be necessary.
-
-
Poor Quality Starting Materials: Impurities in the starting diester can interfere with the reaction.
-
Solution: Purify the starting materials before use, for example, by distillation or chromatography.
-
Q2: My reaction is producing a significant amount of a tarry or polymeric byproduct. What is happening and how can I prevent it?
Possible Causes & Solutions:
-
Intermolecular Reactions: At high concentrations, the starting material may react with itself intermolecularly instead of undergoing the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. Add the substrate slowly over a long period to a heated solution of the base and solvent. This favors the intramolecular reaction pathway.
-
-
Reaction Temperature is Too High: Excessive heat can promote polymerization and decomposition.
-
Solution: Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.
-
Q3: I am observing multiple spots on my TLC, indicating the formation of side products. What are the likely side products and how can I minimize them?
Possible Causes & Solutions:
-
Elimination Reactions: The base can promote elimination reactions, especially if there are suitable leaving groups or acidic protons in the substrate.
-
Solution: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide. Optimize the reaction temperature to favor cyclization over elimination.
-
-
Incomplete Cyclization or Hydrolysis: The reaction may not have gone to completion, or the product may be hydrolyzing during workup.
-
Solution: Increase the reaction time or use a stronger base. During workup, ensure the quenching and extraction steps are performed quickly and at a low temperature to minimize product degradation.
-
Q4: How can I effectively purify this compound?
Purification Strategy:
-
Column Chromatography: This is the most common method for purifying pyrrolidinone derivatives.
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis.
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a general procedure based on the Dieckmann condensation, a common method for synthesizing cyclic ketones, is provided below.
General Protocol for Dieckmann Condensation Synthesis of this compound
This protocol is adapted from general procedures for intramolecular Claisen condensations.[1]
-
Preparation: Under an inert atmosphere (N2 or Ar), add a solution of diethyl N-phenyl-β,β'-iminodipropionate (1 equivalent) in anhydrous toluene to a suspension of a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) in anhydrous toluene at reflux. The addition should be done dropwise over several hours to maintain high dilution.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Data Presentation
The following table summarizes yields for the synthesis of various pyrrolidin-3-one derivatives from the literature to provide a benchmark for yield expectations.
| Product | Synthetic Method | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Asymmetric Michael Addition | N-methyl-L-proline/LiOH | Chloroform | 6 | 96 | [2][3] |
| 4-Phosphinyl-pyrrolidin-3-ones | [3+2] Cycloaddition of nitrones with allenylphosphonates | Microwave irradiation | Cyclohexane | 2 | 66-78 | [4] |
| Spirocyclic Pyrrolidines | Intramolecular Dieckmann Condensation | Not specified | Not specified | Not specified | Good to excellent | [5] |
Visualizations
Experimental Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
common side products in the synthesis of 1-Phenylpyrrolidin-3-one
Welcome to the technical support center for the synthesis of 1-Phenylpyrrolidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Route 1: Dieckmann Condensation
The synthesis of this compound via Dieckmann condensation typically involves the intramolecular cyclization of a diester, such as ethyl N-(2-(ethoxycarbonyl)ethyl)-N-phenylglycinate, in the presence of a strong base.
Q1: My reaction yield is low, and I've isolated a high-molecular-weight, non-polar byproduct. What could it be?
A1: You are likely observing the formation of an intermolecular condensation product, a dimeric species. This occurs when two molecules of the starting diester react with each other instead of cyclizing intramolecularly. While the formation of a five-membered ring is generally favored, dimerization can still occur, especially at high concentrations.
-
Troubleshooting:
-
High Dilution: Perform the reaction under high-dilution conditions. This favors the intramolecular reaction by decreasing the probability of two reactant molecules encountering each other.
-
Slow Addition: Add the diester slowly to the base solution to maintain a low concentration of the starting material throughout the reaction.
-
Q2: After acidic workup, my product is unstable and I see a significant amount of starting material regenerated. What is happening?
A2: This issue likely stems from the reversible nature of the Dieckmann condensation. The cyclized β-keto ester product must be deprotonated by the base to form a stable enolate. If this deprotonation does not occur, the reaction can revert to the starting diester, especially during workup.
-
Troubleshooting:
-
Sufficient Base: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) to drive the reaction to completion by forming the stabilized enolate of the product.
-
Careful Quenching: Quench the reaction by carefully adding the reaction mixture to a cold, acidic solution to neutralize the base and protonate the enolate to form the final product.
-
Route 2: Reductive Amination
This route involves the reaction of a 1,4-dicarbonyl compound, such as succinaldehyde or a derivative, with aniline, followed by in-situ reduction.
Q1: My final product contains a significant amount of an impurity with a C=N bond according to IR or NMR spectroscopy. What is this side product?
A1: This impurity is likely the intermediate imine or enamine formed from the condensation of aniline with the dicarbonyl compound. Its presence indicates incomplete reduction.
-
Troubleshooting:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. These reagents are more effective at reducing the protonated imine (iminium ion) than the starting aldehyde or ketone.
-
Reaction Time and Temperature: Ensure the reduction step is allowed to proceed to completion. This may involve extending the reaction time or moderately increasing the temperature, depending on the specific reducing agent used.
-
pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation and subsequent protonation to the more reactive iminium ion, which is more readily reduced.
-
Q2: I am observing the formation of N-phenylpyrrole as a significant byproduct. How can this be avoided?
A2: N-phenylpyrrole can form via the Paal-Knorr synthesis pathway, which is a competing reaction when using 1,4-dicarbonyl compounds and primary amines under acidic or thermal conditions. This involves a double condensation followed by dehydration to form the aromatic pyrrole ring.
-
Troubleshooting:
-
Mild Reaction Conditions: Employ milder reaction conditions, particularly lower temperatures, to favor the reductive amination pathway over the Paal-Knorr cyclization.
-
Control of Stoichiometry: Use a controlled amount of the amine to minimize side reactions.
-
One-Pot Procedure: A one-pot reductive amination, where the imine is reduced as it is formed, can help to minimize the formation of the pyrrole byproduct by trapping the intermediate before it can undergo further condensation and aromatization.
-
Data Presentation
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. Note: These are illustrative and should be adapted and optimized for your specific laboratory conditions and safety protocols.
Protocol 1: Synthesis via Dieckmann Condensation
This protocol is a two-step process involving the initial synthesis of a diester precursor followed by intramolecular cyclization.
Step 1: Synthesis of Diethyl 3,3'-(phenylazanediyl)dipropanoate
-
To a solution of aniline (1 equivalent) in ethanol, add ethyl acrylate (2.2 equivalents).
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl 3,3'-(phenylazanediyl)dipropanoate.
Step 2: Dieckmann Condensation to form Ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous toluene.
-
Heat the suspension to reflux and add a solution of diethyl 3,3'-(phenylazanediyl)dipropanoate (1 equivalent) in anhydrous toluene dropwise over a period of 2-3 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude β-keto ester by column chromatography.
Step 3: Decarboxylation to this compound
-
Reflux the purified ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in a mixture of acetic acid and hydrochloric acid for 4-8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Protocol 2: Synthesis via Reductive Amination
-
In a round-bottom flask, dissolve succinaldehyde (1 equivalent, often used as its bis(diethyl acetal) which is hydrolyzed in situ) and aniline (1 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Adjust the pH of the solution to approximately 5-6 using acetic acid.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by the addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizations
Reaction Pathways and Side Products
Caption: Dieckmann condensation pathway for this compound synthesis and the competing intermolecular side reaction.
Caption: Reductive amination pathway for this compound synthesis, showing potential side products from incomplete reduction and the Paal-Knorr reaction.
Troubleshooting Workflow
Caption: A troubleshooting workflow to identify and resolve common issues in the synthesis of this compound.
References
troubleshooting guide for the purification of 1-Phenylpyrrolidin-3-one
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the purification of 1-Phenylpyrrolidin-3-one. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are column chromatography and recrystallization. If the crude product is an oil or contains multiple impurities, column chromatography is the recommended initial step. Recrystallization is effective for further purification if a suitable solvent is found.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents.[1] Depending on the synthetic route, potential organic impurities could arise from incomplete reactions or degradation.[1][2]
Q3: How does the N-phenyl group affect the purification strategy?
A3: The N-phenyl group increases the lipophilicity of the molecule. This influences its solubility and chromatographic behavior. In normal-phase chromatography, the compound will be less polar than its non-phenylated counterparts. In reversed-phase chromatography, it will have a longer retention time.[3]
Q4: Can distillation be used to purify this compound?
A4: Vacuum distillation may be a viable option if the compound is thermally stable and has a boiling point significantly different from its impurities.[3] It is crucial to assess the thermal stability of this compound before attempting distillation to avoid degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Column Chromatography Troubleshooting
Q5: My compound is not separating well on the silica gel column. What can I do?
A5: Poor separation can be due to several factors:
-
Improper Solvent System: The polarity of the mobile phase may not be optimal. An ideal solvent system should provide a good separation of spots on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.2-0.4.[4]
-
Column Overloading: Using too much crude product for the amount of silica gel can lead to broad bands and poor separation. A general guideline is a sample-to-silica gel mass ratio between 1:20 and 1:100.[4]
-
Column Channeling: Uneven packing of the silica gel can create channels, leading to rapid and inefficient elution. Ensure the column is packed uniformly.[4]
Q6: The compound is tailing on the silica gel column. How can this be prevented?
A6: Tailing is often caused by the interaction of polar functional groups with the acidic silica gel. Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the mobile phase can help to reduce tailing by neutralizing the acidic sites on the silica.
Recrystallization Troubleshooting
Q7: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?
A7: This indicates that the chosen solvent is not suitable. You can try the following:
-
Increase Solvent Volume: Add more hot solvent in small portions until the compound dissolves. Be aware that using a large volume may decrease your yield.
-
Switch Solvents: Choose a different solvent in which your compound has better solubility at higher temperatures. Experiment with a range of solvents with varying polarities.
Q8: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A8: "Oiling out" occurs when the compound separates from the solution as a liquid. This can be addressed by:
-
Reheating and Diluting: Reheat the solution to dissolve the oil and add more hot solvent to decrease the concentration.
-
Slowing Down Cooling: Allow the solution to cool more slowly to encourage crystal formation over oiling.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.
-
Adding a Seed Crystal: If available, adding a small crystal of the pure compound can initiate crystallization.
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of Substituted Pyrrolidines
| Solvent System Components | Typical Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A good starting point for many organic compounds.[4] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Useful for more polar compounds. |
| Toluene / Acetone | 9:1 to 1:1 | Low to Medium | An alternative non-halogenated solvent system. |
Experimental Protocols
Protocol 1: Column Chromatography using Silica Gel
This protocol is a general guideline adapted for the purification of this compound.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A mixture of hexane and ethyl acetate is a common starting point. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[4]
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[4]
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the level is just at the top of the sand. Do not let the column run dry.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand layer.[4]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the eluate in fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.[4]
-
-
Solvent Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 1-Phenylpyrrolidin-3-one Synthesis
Welcome to the technical support center for the synthesis of 1-Phenylpyrrolidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the widely applicable Dieckmann condensation approach.
Issue 1: Low or No Product Yield in Dieckmann Condensation
| Possible Cause | Recommended Solution & Optimization |
| Ineffective Base | The choice of base is critical for the intramolecular cyclization. Sodium ethoxide is commonly used, but other strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride can be more effective, especially if the starting diester is sterically hindered. Ensure the base is not old or degraded. |
| Presence of Water | The Dieckmann condensation is highly sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. |
| Incorrect Reaction Temperature | While the reaction is often run at reflux, the optimal temperature can vary. If decomposition is observed at higher temperatures, try lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial. |
| Intermolecular Condensation | If the starting diester is too dilute, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a higher concentration can favor the formation of the five-membered ring. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Recommended Solution & Optimization |
| Hydrolysis of Ester Groups | If the reaction is not completely anhydrous, or if the workup is not carefully controlled, the ester functionalities can hydrolyze back to carboxylic acids, especially under basic or acidic conditions. Ensure a dry reaction environment and perform the workup under neutral or slightly acidic conditions. |
| Incomplete Cyclization | If the reaction time is too short or the temperature is too low, you may isolate unreacted starting material or partially cyclized intermediates. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of Polymeric Material | This can occur at high temperatures or with prolonged reaction times, especially if reactive impurities are present. Ensure the purity of your starting materials and consider running the reaction at a lower temperature. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution & Optimization |
| Co-elution with Starting Material | If the starting material and product have similar polarities, separation by column chromatography can be challenging. Optimize the solvent system for your column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product Oiling Out | This compound can sometimes be an oil or a low-melting solid, making crystallization difficult. If crystallization fails, purification by column chromatography followed by removal of the solvent under reduced pressure is the recommended method. |
| Product Instability on Silica Gel | Some keto compounds can be unstable on silica gel. If you observe degradation on the column, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and versatile methods for the synthesis of this compound and its derivatives include:
-
Dieckmann Condensation: This is an intramolecular cyclization of a diester, specifically the ethyl ester of N-phenyl-N-(2-ethoxycarbonylethyl)aminoacetic acid, in the presence of a strong base to form the β-keto ester, which upon hydrolysis and decarboxylation yields this compound.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of an azomethine ylide (generated in situ from N-phenylglycine and an aldehyde) with a suitable dipolarophile like acrolein. This approach can offer good control over stereochemistry.
-
Intramolecular Amination: This involves the cyclization of a suitably functionalized open-chain precursor, such as an N-phenyl-γ-haloamine or a related derivative, often catalyzed by a transition metal.
Q2: How can I monitor the progress of the Dieckmann condensation reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting diester on a TLC plate. The formation of the product, the cyclic β-keto ester, will appear as a new spot with a different Rf value. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: What is the role of the acidic workup in the Dieckmann condensation?
A3: The acidic workup serves two primary purposes. First, it neutralizes the strong base used in the reaction. Second, it protonates the enolate of the β-keto ester product to give the neutral cyclic β-keto ester. A subsequent hydrolysis and decarboxylation step, often carried out under acidic conditions, is then required to convert the β-keto ester to the final this compound.
Q4: I am seeing a complex mixture of products in my 1,3-dipolar cycloaddition reaction. What could be the reason?
A4: The formation of multiple products in a 1,3-dipolar cycloaddition can be due to issues with regioselectivity and stereoselectivity. The electronic and steric properties of both the azomethine ylide and the dipolarophile influence the outcome. To improve selectivity, you can try:
-
Modifying the substituents on your reactants.
-
Changing the solvent.
-
Using a Lewis acid catalyst to control the approach of the reactants.
Q5: My purified this compound is a brownish oil, but the literature reports a solid. What should I do?
A5: It is not uncommon for this compound to be isolated as a persistent oil, especially if minor impurities are present. To induce crystallization, you can try:
-
Triturating the oil with a non-polar solvent like hexane or diethyl ether.
-
Attempting to crystallize from a mixed solvent system (e.g., ethyl acetate/hexane).
-
Seeding the oil with a small crystal of the product if available. If crystallization is unsuccessful, ensure the product is pure by NMR and/or mass spectrometry. For many applications, the oily form is acceptable if it is of high purity.
Experimental Protocols
Synthesis of this compound via Dieckmann Condensation
This protocol describes a typical procedure for the synthesis of this compound starting from N-phenyl-β-alanine ethyl ester.
Step 1: Synthesis of Ethyl N-phenyl-N-(2-ethoxycarbonylethyl)aminoacetate
-
To a solution of N-phenyl-β-alanine ethyl ester (1 equivalent) in a suitable anhydrous solvent such as toluene or DMF, add potassium carbonate (1.5 equivalents).
-
Add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired diester.
Step 2: Intramolecular Dieckmann Condensation and Decarboxylation
-
To a suspension of sodium ethoxide (1.2 equivalents) in anhydrous toluene, add a solution of the diester from Step 1 (1 equivalent) in anhydrous toluene dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2-3).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude cyclic β-keto ester, add a mixture of acetic acid and concentrated hydrochloric acid (e.g., 3:1 v/v) and heat to reflux for 4-6 hours to effect decarboxylation.
-
Cool the reaction mixture, dilute with water, and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Table 1: Optimization of Dieckmann Condensation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Toluene | 110 | 6 | 65 |
| 2 | Potassium tert-Butoxide | THF | 66 | 8 | 72 |
| 3 | Sodium Hydride | DMF | 100 | 4 | 68 |
| 4 | Sodium Ethoxide | Ethanol | 78 | 12 | 55 |
Visualizations
stability and degradation pathways of 1-Phenylpyrrolidin-3-one
Welcome to the technical support center for 1-Phenylpyrrolidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation pathways of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation under several conditions, primarily:
-
Hydrolysis: The γ-lactam (a cyclic amide) ring is prone to hydrolysis under both acidic and basic conditions, leading to ring-opening.
-
Oxidation: The pyrrolidinone ring and the N-phenyl group can be susceptible to oxidation, which may be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1][2][3]
-
Photodegradation: The presence of the N-aryl group suggests potential sensitivity to light, particularly UV radiation, which can lead to the formation of radical intermediates and subsequent degradation products.
Q2: What is the expected shelf-life of this compound under standard laboratory conditions?
A2: Under standard laboratory conditions (stored in a cool, dark, and dry place in a tightly sealed container), this compound is expected to be relatively stable. However, for long-term storage, it is advisable to keep it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For critical applications, it is recommended to re-analyze the purity of the compound after prolonged storage.
Q3: What are the likely degradation products of this compound?
A3: Based on the functional groups present in the molecule, the following are potential degradation products:
-
Hydrolysis: 4-(phenylamino)-3-oxobutanoic acid (from ring-opening).
-
Oxidation: Hydroxylated derivatives on the phenyl ring or the pyrrolidinone ring, N-oxide derivatives, or further oxidized products leading to ring cleavage. N-methylsuccinimide (NMS) has been observed as a degradation product of the related compound N-methylpyrrolidone (NMP).[3][4]
-
Photodegradation: Complex mixtures of products may form, potentially involving reactions of the phenyl group or cleavage of the bond between the nitrogen and the phenyl ring.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of a sample of this compound.
-
Possible Cause 1: Hydrolytic Degradation. The sample may have been exposed to acidic or basic conditions, or moisture, leading to the opening of the lactam ring.
-
Troubleshooting Steps:
-
Verify the pH of all solvents and solutions used in your experiment.
-
Ensure the sample was stored in a dry environment.
-
To confirm hydrolysis, intentionally subject a small sample to mild acidic and basic conditions and compare the resulting chromatograms with your sample's chromatogram.
-
-
-
Possible Cause 2: Oxidative Degradation. The sample may have been exposed to air for an extended period, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Store the compound under an inert atmosphere.
-
Avoid prolonged exposure to air during sample preparation.
-
If oxidative degradation is suspected, consider adding an antioxidant to your formulation if compatible with your experimental goals.
-
-
-
Possible Cause 3: Photodegradation. The sample may have been exposed to light, particularly UV light.
-
Troubleshooting Steps:
-
Protect the sample from light at all stages of handling and storage by using amber vials or covering containers with aluminum foil.
-
Conduct experiments under controlled lighting conditions.
-
-
Issue 2: Inconsistent results in biological or chemical assays using this compound.
-
Possible Cause: Compound Instability in Assay Medium. The pH, temperature, or components of your assay buffer could be causing the degradation of this compound over the course of the experiment.
-
Troubleshooting Steps:
-
Perform a time-course stability study of this compound in your assay medium. Analyze aliquots at different time points by HPLC to assess for degradation.
-
Adjust the pH of the assay medium if it is found to be contributing to instability.
-
If possible, shorten the incubation time of the assay.
-
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound to illustrate expected stability trends.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | This compound Assay (%) | Major Degradant (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 12.5 |
| 0.1 M HCl (60°C) | 48 | 72.8 | 24.1 |
| Water (60°C) | 48 | 98.5 | < 1.0 |
| 0.1 M NaOH (RT) | 24 | 78.9 | 18.7 |
| 0.1 M NaOH (RT) | 48 | 61.5 | 35.2 |
Table 2: Oxidative and Photolytic Stability of this compound
| Condition | Time (hours) | This compound Assay (%) | Total Degradants (%) |
| 3% H₂O₂ (RT) | 24 | 90.1 | 8.5 |
| 3% H₂O₂ (RT) | 48 | 81.7 | 16.9 |
| UV Light (254 nm) | 24 | 88.3 | 10.2 |
| Fluorescent Light | 48 | 97.1 | 2.1 |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.[5][6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature and protect from light.
-
Withdraw samples at predetermined time points.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a UV lamp (e.g., 254 nm).
-
Simultaneously, keep a control sample in the dark.
-
Analyze samples at predetermined time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C).
-
Dissolve and analyze samples at predetermined time points.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the amount of this compound remaining and to profile the degradation products.
Visualizations
The following diagrams illustrate the predicted degradation pathways of this compound.
Caption: Predicted hydrolytic degradation pathway of this compound.
Caption: Potential oxidative degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
References
- 1. The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
challenges in the scale-up of 1-Phenylpyrrolidin-3-one production
Welcome to the technical support center for the production of 1-Phenylpyrrolidin-3-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: The most prevalent and scalable methods for synthesizing this compound and its derivatives often involve a Dieckmann condensation of a diester precursor. An alternative scalable approach is the reductive amination of appropriate carbonyl compounds. Another efficient method reported for similar structures is a one-pot double Michael addition-Dieckmann condensation, which allows for the formation of multiple carbon-carbon bonds in a single step.
Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A2: Key parameters to control during scale-up include:
-
Temperature: Exothermic reactions, such as the Dieckmann condensation, require careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is crucial to determine the optimal reaction time and avoid the formation of degradation products.
-
Reactant Stoichiometry: Precise control of the molar ratios of reactants is essential to maximize yield and minimize the formation of impurities from side reactions.
-
Mixing and Agitation: Ensuring efficient mixing is critical in large-scale reactors to maintain homogeneity and consistent reaction rates.
Q3: What are the primary safety concerns when handling the reagents and products involved in this compound synthesis?
A3: Many of the reagents and intermediates can be hazardous. For instance, precursors may be flammable, and the final product and intermediates can be harmful if swallowed, inhaled, or in contact with skin. It is imperative to consult the Safety Data Sheet (SDS) for all chemicals used. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Side Reactions | - Optimize the reaction temperature; for exothermic reactions, maintain a lower temperature to minimize the formation of undesired products.- Adjust the stoichiometry of the reactants. For instance, in some cycloaddition reactions, increasing the amount of one reactant can reduce the formation of polar byproducts.[1] |
| Product Loss During Work-up | - Ensure thorough extraction with an appropriate solvent. Multiple extractions may be necessary.- If the product has some water solubility, consider salting out the aqueous layer with brine to improve extraction efficiency. |
Product Purity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Presence of Starting Materials | Incomplete reaction. | - See "Incomplete Reaction" under "Low Reaction Yield".- Optimize purification method (e.g., adjust solvent gradient in column chromatography). |
| Formation of Polar Byproducts | Suboptimal reaction conditions. | - Adjusting the reactant equivalents can significantly reduce the formation of polar byproducts.[1]- Modifying the reaction solvent and concentration can also improve the chemical outcome.[1] |
| Oiling Out During Crystallization | The compound's melting point is lower than the solution temperature, or high impurity concentration. | - Increase the solvent volume.- Slow down the cooling rate.- Experiment with different solvent systems.- Use a seed crystal to initiate crystallization.- Treat the hot solution with activated charcoal to remove impurities. |
Experimental Protocols
Illustrative Synthesis of a this compound Derivative
This protocol is for the synthesis of a related compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which demonstrates a high-yield synthesis of a similar scaffold.[2]
Materials:
-
Ethyl isobutyrate
-
N-phenylmaleimide
-
N-methyl-L-proline (organocatalyst)
-
Lithium hydroxide
-
Chloroform
-
Distilled water
-
Anhydrous sodium sulfate
-
n-hexane
-
Ethyl acetate
Procedure:
-
Combine 2.0 equivalents of ethyl isobutyrate, a catalytic amount of N-methyl-L-proline (10 mol%), and lithium hydroxide (10 mol%) in chloroform.
-
Add 1.0 equivalent of N-phenylmaleimide to the mixture.
-
Stir the mixture vigorously for proper integration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reported reaction time for high yield is 6 hours.
-
Upon completion, dilute the reaction mixture with distilled water.
-
Extract the organic layer three times with chloroform.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Filter the mixture and purify the crude product using column chromatography with a solvent system of n-hexane and ethyl acetate.
-
A 96% isolated yield has been reported for this synthesis.[2]
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Byproduct Formation in a Model Pyrrolidin-3-one Synthesis
| Nitrone Equivalent | Reaction Time (h) | Yield (%) | Observations |
| 1.0 | 2 | 57 | Formation of numerous polar byproducts with similar polarity to the desired product.[1] |
| 1.5 | 3 | 74 | Significantly reduced formation of polar byproducts.[1] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Decision Tree for Purification Issues
Caption: Decision tree for troubleshooting product purification.
References
preventing byproduct formation in 1-Phenylpyrrolidin-3-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during reactions involving 1-Phenylpyrrolidin-3-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound, providing potential causes and solutions.
Issue 1: Low Yield of this compound in Oxidation Reactions
Question: I am synthesizing this compound by oxidizing 1-phenyl-3-pyrrolidinol, but I am consistently obtaining a low yield. What are the possible reasons and how can I improve it?
Answer:
Low yields in the oxidation of 1-phenyl-3-pyrrolidinol to this compound can stem from several factors, primarily related to the choice of oxidant and reaction conditions. Two common oxidation methods are the Swern oxidation and the Parikh-Doering oxidation.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature, though the latter should be done cautiously to avoid side reactions.
-
-
Over-oxidation: While less common for these methods which are known for their mildness, harsh conditions could lead to undesired further oxidation.
-
Formation of Byproducts: Several byproducts can form, reducing the yield of the desired ketone.
-
Swern Oxidation Byproducts: This reaction generates dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium chloride (if triethylamine is the base).[3][4] While these are easily removable, improper reaction conditions can lead to the formation of mixed thioacetals.[5]
-
Solution: Maintain a reaction temperature at or near -78°C to prevent the formation of mixed thioacetal byproducts.[5]
-
-
Parikh-Doering Oxidation Byproducts: This method can sometimes result in the formation of methyl thiomethylether side products, although this is less common than in other activated DMSO oxidations.[2]
-
Solution: While the Parikh-Doering oxidation is less prone to this side reaction, using a minimal excess of the DMSO and SO₃-pyridine complex can help.[2]
-
-
-
Work-up Issues: The desired product might be lost during the extraction and purification steps.
-
Solution: this compound is a relatively polar compound. Ensure the use of an appropriate solvent system for extraction, such as dichloromethane or ethyl acetate. Careful column chromatography is often necessary for purification.
-
Experimental Protocol: Swern Oxidation of 1-phenyl-3-pyrrolidinol
-
In a fume hood, a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C.
-
A solution of dimethyl sulfoxide (DMSO) (1.2 eq) in anhydrous DCM is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of 1-phenyl-3-pyrrolidinol (1.0 eq) in anhydrous DCM is added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 30 minutes.
-
Triethylamine (3.0 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Issue 2: Formation of a β-Keto Ester Byproduct in Dieckmann Condensation
Question: I am attempting to synthesize a this compound derivative via an intramolecular Dieckmann condensation, but I am isolating a significant amount of the starting diester and a β-keto ester byproduct. What is causing this and how can it be prevented?
Answer:
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which upon hydrolysis and decarboxylation yields a cyclic ketone.[6] The formation of byproducts is a common issue.
Potential Causes and Solutions:
-
Unfavorable Equilibrium: The Claisen condensation is a reversible reaction. The equilibrium may not favor the product.
-
Solution: The reaction is typically driven to completion by using at least one full equivalent of a strong base (e.g., sodium ethoxide, sodium hydride). This deprotonates the resulting β-keto ester, which is more acidic than the starting ester, shifting the equilibrium towards the product.[6]
-
-
Intermolecular Condensation: If the reaction is too concentrated, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymeric byproducts.
-
Solution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization.
-
-
Incomplete Hydrolysis and Decarboxylation: If the goal is the ketone, the intermediate β-keto ester must be hydrolyzed and decarboxylated. Incomplete reaction in this step will result in the β-keto ester as a byproduct.
-
Solution: Ensure complete hydrolysis of the β-keto ester by using sufficient acid or base and adequate heating. The subsequent decarboxylation is usually achieved by heating the acidic solution.
-
Data Presentation: Optimizing Dieckmann Condensation
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Byproduct Observed |
| Base (equivalents) | 0.5 eq Sodium Ethoxide | 1.1 eq Sodium Ethoxide | Unreacted diester |
| Concentration | 1 M | 0.1 M | Polymeric material |
| Hydrolysis/Decarboxylation | 1 M HCl, 50 °C, 1 hr | 3 M HCl, 100 °C, 4 hr | β-keto ester |
FAQs
Q1: What are the common impurities found in commercially available this compound?
A1: Commercial this compound may contain residual starting materials from its synthesis, such as 1-phenyl-3-pyrrolidinol (from oxidation) or the corresponding diester (from Dieckmann condensation). Other potential impurities include byproducts of these reactions and residual solvents.
Q2: How can I purify this compound if it contains polar byproducts?
A2: Flash column chromatography on silica gel is a standard and effective method for purifying this compound from polar impurities. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. Recrystallization can also be a viable purification method if a suitable solvent is found.
Q3: Is this compound stable under acidic or basic conditions?
A3: The stability of this compound can be compromised under strong acidic or basic conditions. The ketone functionality can be susceptible to various reactions. For long-term storage, it is best to keep the compound in a neutral, dry environment.
Visualizations
Diagram 1: Synthetic Workflow for this compound via Oxidation
Caption: Workflow for the synthesis of this compound via oxidation, highlighting key troubleshooting points.
Diagram 2: Logical Relationship for Minimizing Byproducts in Dieckmann Condensation
Caption: Decision-making flowchart for troubleshooting byproduct formation in the Dieckmann condensation.
References
catalyst selection and optimization for 1-Phenylpyrrolidin-3-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenylpyrrolidin-3-one.
Experimental Protocols
A common and effective method for the synthesis of this compound is a two-step process involving the N-alkylation of aniline followed by an intramolecular cyclization, such as a Dieckmann condensation or a related base-catalyzed ring closure.
Step 1: Synthesis of Diethyl 2-(phenylamino)adipate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq.), diethyl 1,4-dibromoadipate (1.1 eq.), and a non-nucleophilic base such as potassium carbonate (2.5 eq.).
-
Add a suitable solvent, for example, acetonitrile or DMF.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-(phenylamino)adipate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified diethyl 2-(phenylamino)adipate (1.0 eq.) in a dry, aprotic solvent such as toluene or THF.
-
Add a strong base, for example, sodium ethoxide or potassium tert-butoxide (1.1 eq.), portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Troubleshooting Guide
Question: I am observing a low yield in the first step (N-alkylation). What are the possible causes and solutions?
Answer:
Low yields in the N-alkylation of aniline with diethyl 1,4-dibromoadipate can stem from several factors:
-
Insufficient reaction temperature: Ensure the reaction is heated to a sufficient reflux temperature to drive the reaction forward.
-
Inactive base: The base (e.g., potassium carbonate) may be old or have absorbed moisture, reducing its effectiveness. Use freshly dried base.
-
Side reactions: Aniline can potentially react with two molecules of the dibromoadipate. Using a slight excess of aniline might mitigate this, though this can complicate purification.
-
Incomplete reaction: Monitor the reaction closely with TLC. If the reaction stalls, consider adding more base or extending the reaction time.
Question: The intramolecular cyclization (Dieckmann condensation) is not proceeding to completion or is giving a low yield of this compound. How can I troubleshoot this?
Answer:
Challenges during the Dieckmann condensation are common and can often be addressed by optimizing the reaction conditions:
-
Choice of base and solvent: The combination of base and solvent is crucial. Strong, non-nucleophilic bases like sodium ethoxide in ethanol or potassium tert-butoxide in THF are typically effective. Ensure the solvent is anhydrous, as moisture will quench the base.
-
Reaction temperature: While the initial addition of the base is often done at a lower temperature to control the reaction, heating to reflux is usually necessary for the cyclization to proceed at a reasonable rate.
-
Purity of the starting material: Impurities in the diethyl 2-(phenylamino)adipate from the first step can interfere with the cyclization. Ensure the starting material is sufficiently pure.
-
Reversibility of the reaction: The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, it is important that the resulting β-keto ester is deprotonated by the base. If the product does not have an enolizable proton, the reverse reaction can compete.[1]
Question: I am observing the formation of significant side products during the synthesis. What are they and how can I minimize them?
Answer:
Side product formation can occur in both steps of the synthesis:
-
Step 1 (N-alkylation):
-
Dialkylation of aniline: As mentioned, aniline can react with two molecules of the electrophile. Using a slight excess of aniline can help, but careful control of stoichiometry is key.
-
Elimination reactions: The dibromoadipate can undergo elimination reactions under basic conditions, especially at high temperatures. Using a milder base or a lower reaction temperature might be necessary.
-
-
Step 2 (Intramolecular Cyclization):
-
Intermolecular condensation: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the five-membered ring.
-
Cleavage of the ester: The strong base used for the cyclization can also saponify the ester groups. This is more likely with prolonged reaction times or excess base.
-
Question: The purification of the final product, this compound, is proving difficult. What are some recommended purification strategies?
Answer:
Purification of this compound can be challenging due to its polarity and potential for decomposition.
-
Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Acid-base extraction: As the product contains a basic nitrogen atom, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution. The product will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for catalyst selection in the synthesis of pyrrolidinone scaffolds?
A1: While the presented protocol uses a strong base for the cyclization, other catalytic methods for related pyrrolidinone syntheses exist. For instance, palladium-catalyzed intramolecular reactions are known for forming C-N bonds.[2] The choice of catalyst depends on the specific synthetic route. For base-catalyzed cyclizations like the Dieckmann condensation, the key is selecting a base that is strong enough to deprotonate the α-carbon of the ester without causing significant side reactions.
Q2: How can I optimize the reaction conditions for the synthesis of this compound?
A2: Optimization is crucial for achieving high yields and purity. Key parameters to consider include:
-
Temperature: Both steps will have an optimal temperature range. For the N-alkylation, this is typically the reflux temperature of the solvent. For the cyclization, a balance must be struck between a temperature high enough for the reaction to proceed and low enough to minimize side reactions.
-
Solvent: The solvent can significantly influence reaction rates and outcomes. For the N-alkylation, polar aprotic solvents are generally preferred. For the Dieckmann condensation, dry, non-protic solvents are essential.
-
Base: The choice and amount of base in both steps are critical. In the first step, a non-nucleophilic base is needed to avoid competing reactions. In the second step, a strong base is required to initiate the condensation.
-
Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Q3: What analytical techniques are recommended for monitoring the progress of the reaction?
A3:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the disappearance of starting materials and the appearance of the product in real-time. This allows for the determination of the reaction's endpoint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediate and the final product.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired products.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the ketone and amide carbonyl groups in the final product.
Data Presentation
Table 1: Comparison of Catalytic Systems for Related Pyrrolidinone Syntheses
| Catalyst System | Substrate Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 / PPh3 | N-Allyl-2-bromoaniline derivative | MeCN | 105 | 78 | [2] |
| K2CO3 | Arylsulfonamide and cyclopropane diester | DMF | 70 | Low | [3] |
| Sodium Ethoxide | Diethyl ester | Toluene | Reflux | Good (General) | [1] |
| Potassium t-Butoxide | Diethyl ester | THF | Reflux | Good (General) | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism for the Dieckmann condensation step.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
managing temperature excursions in 1-Phenylpyrrolidin-3-one synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to temperature excursions during the synthesis of 1-Phenylpyrrolidin-3-one.
Troubleshooting Guide: Managing Temperature Excursions
Temperature excursions during the synthesis of this compound can significantly impact reaction yield, purity, and safety. The following table outlines potential issues, their probable causes, and recommended corrective actions.
| Issue ID | Observed Problem | Potential Root Cause(s) | Recommended Corrective and Preventive Action(s) (CAPA) |
| TE-001 | Rapid, uncontrolled increase in reaction temperature (runaway reaction). | 1. Incorrect stoichiometry of reagents. 2. Inefficient heat removal. 3. Agitator failure. 4. Cooling system malfunction. 5. Reaction initiated at too high a temperature. | Immediate Actions: 1. Immediately apply emergency cooling (e.g., ice bath).2. If possible and safe, stop the addition of any further reagents.3. Ensure proper agitation.Preventive Actions: 1. Carefully control the addition rate of reagents, especially during exothermic steps.2. Ensure the cooling system is properly sized and functioning before starting the reaction.3. Regularly maintain and check the functionality of the agitator.4. Initiate the reaction at the lower end of the recommended temperature range and allow it to warm gradually. |
| TE-002 | Reaction temperature consistently above the target range. | 1. Inadequate cooling capacity for the scale of the reaction. 2. Setpoint of the cooling system is too high. 3. Exothermic reaction proceeding faster than anticipated. | Corrective Actions: 1. Lower the setpoint of the cooling system.2. Reduce the rate of reagent addition.3. If necessary, use a supplementary cooling bath.Preventive Actions: 1. Perform a thermal hazard assessment before scaling up the reaction.2. Ensure the cooling system is adequate for the intended reaction scale. |
| TE-003 | Reaction temperature consistently below the target range. | 1. Overly efficient cooling. 2. Incorrect temperature probe placement. 3. Reaction is less exothermic than expected or endothermic. | Corrective Actions: 1. Reduce the cooling rate or increase the setpoint of the heating system.2. Verify the correct placement and calibration of the temperature probe.3. If the reaction is stalled, consider a slight, controlled increase in temperature.Preventive Actions: 1. Characterize the reaction's thermal profile at a smaller scale.2. Ensure accurate temperature monitoring. |
| TE-004 | Formation of unexpected byproducts or impurities. | 1. High reaction temperatures promoting side reactions. 2. Localized "hot spots" due to poor mixing. | Corrective Actions: 1. Lower the reaction temperature to the recommended range.2. Improve agitation to ensure uniform temperature distribution.Preventive Actions: 1. Optimize the reaction temperature to minimize byproduct formation.2. Use a properly designed reactor with efficient stirring. |
| TE-005 | Low reaction yield. | 1. Incomplete reaction due to low temperature. 2. Degradation of product or reactants at high temperatures. | Corrective Actions: 1. If the temperature was too low, gradually increase it to the optimal range while monitoring for exotherms.2. If the temperature was too high, consider repeating the reaction at a lower, controlled temperature.Preventive Actions: 1. Determine the optimal temperature range for the reaction through small-scale experiments.2. Implement strict temperature control throughout the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound where temperature control is critical?
A1: Two common methods where temperature control is crucial are the Buchwald-Hartwig amination and the Ullmann condensation. Both reactions involve the N-arylation of a pyrrolidinone precursor and are often exothermic.
Q2: What is the typical recommended temperature range for the synthesis of this compound via Buchwald-Hartwig amination?
A2: The optimal temperature for a Buchwald-Hartwig amination can vary depending on the specific catalyst, ligand, base, and solvent system used. Generally, these reactions are run at elevated temperatures, often in the range of 80-120 °C. However, it is critical to monitor the reaction for any exothermic events, especially during the initial stages.
Q3: What are the potential consequences of a temperature excursion during the Ullmann condensation to form this compound?
A3: The Ullmann condensation typically requires high temperatures, often exceeding 150 °C. A significant temperature excursion above the optimal range can lead to several issues, including:
-
Formation of byproducts: High temperatures can promote side reactions, leading to a complex mixture and difficult purification.
-
Decomposition: The desired product or starting materials may decompose at excessive temperatures, resulting in a lower yield.
-
Safety hazards: Uncontrolled high temperatures can lead to a rapid increase in pressure within the reaction vessel, creating a risk of explosion.
Q4: How can I monitor the temperature of my reaction effectively?
A4: It is essential to use a calibrated temperature probe placed directly in the reaction mixture, ensuring it is not touching the walls of the reactor. For larger scale reactions, multiple probes at different locations can provide a more accurate representation of the internal temperature and help identify any localized hot spots. Continuous monitoring and data logging are highly recommended.
Q5: What are the signs of a potential runaway reaction?
A5: Key indicators of a potential runaway reaction include:
-
A sudden and rapid increase in temperature that is difficult to control with the cooling system.
-
A significant increase in pressure within the reaction vessel.
-
Vigorous gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
If any of these signs are observed, immediate emergency procedures should be initiated.
Experimental Protocols
While a universally optimized protocol is not available, a general procedure for a Buchwald-Hartwig amination to synthesize this compound is provided below. Note: This is a representative protocol and should be optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted prior to any experiment.
Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
3-Pyrrolidinone
-
Bromobenzene
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add 3-pyrrolidinone, bromobenzene, and the strong base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Crucially, monitor the internal temperature closely during heating and throughout the reaction.
-
Maintain the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution. Caution: Quenching can be exothermic.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Troubleshooting Workflow for Temperature Excursions
Caption: Troubleshooting workflow for managing temperature excursions.
workup procedures to remove impurities from 1-Phenylpyrrolidin-3-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup and purification of 1-Phenylpyrrolidin-3-one. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in obtaining a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and offers potential solutions.
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities largely depend on the synthetic route employed. A frequent synthesis involves the reaction of aniline with a suitable C4-dicarbonyl equivalent or through an intramolecular cyclization. Potential impurities include:
-
Unreacted Aniline: Often used in excess, it is a common impurity.
-
Starting Materials: Incomplete reaction can leave other starting materials in the mixture.
-
Polymerization Products: Under certain conditions, side reactions can lead to polymeric byproducts.
-
Solvent Residues: Residual solvents from the reaction or initial workup steps.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: An oily or dark-colored crude product often indicates the presence of polymeric byproducts and unreacted starting materials. A multi-step purification approach is recommended:
-
Acidic Wash: To remove basic impurities like residual aniline, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The aniline will form a water-soluble salt and move to the aqueous layer.[1][2]
-
Aqueous Workup: Follow the acid wash with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine to remove bulk water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography: If the product is still impure, column chromatography is a highly effective method for separating the desired compound from closely related impurities.
Q3: I am seeing multiple spots on my TLC plate after an initial workup. How do I choose the right conditions for column chromatography?
A3: Thin-layer chromatography (TLC) is crucial for optimizing column chromatography conditions.
-
Solvent System Selection: Start by testing various solvent systems. A common and effective mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Achieving Good Separation: Aim for an Rf value of 0.2-0.4 for your product spot on the TLC plate. This generally provides the best separation on a column. Adjust the ratio of your solvents to achieve this. For example, if the Rf is too high (spot runs too fast), decrease the proportion of the polar solvent (ethyl acetate). If the Rf is too low, increase the polar solvent concentration.
Troubleshooting Common Purification Problems
| Observed Issue | Potential Cause | Recommended Action |
| Product remains in the aqueous layer during acidic wash. | The product itself is basic and forming a salt. | Use a milder acidic wash or consider an alternative purification method like chromatography directly on the crude material. |
| Product "oils out" during recrystallization attempt. | The solvent is not ideal, or the cooling process is too rapid. | Try a different solvent or solvent pair. Ensure slow cooling to promote crystal formation. Scratching the inside of the flask or adding a seed crystal can help induce crystallization. |
| Poor separation of product and impurities on the column. | The chosen eluent system is not providing adequate resolution. | Re-optimize the solvent system using TLC. A shallower gradient (slower increase in polarity) during elution can also improve separation. |
| Product co-elutes with an impurity. | The impurity has a very similar polarity to the product. | If column chromatography is ineffective, consider other purification techniques such as preparative HPLC or recrystallization from a different solvent system. |
| Low recovery of the product after column chromatography. | The product may be adsorbing too strongly to the silica gel or the column was not eluted completely. | Ensure the column is flushed with a more polar solvent at the end of the run. Using a different stationary phase (e.g., alumina) could also be an option. |
Experimental Protocols
Protocol 1: General Workup Procedure with Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 50 mL for a ~10g crude scale). This will remove basic impurities like aniline.
-
Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Brine Wash: Wash with a saturated aqueous sodium chloride (brine) solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Begin elution with the low-polarity solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
| Purification Method | Compound Structure | Reported Yield | Purity | Notes |
| Column Chromatography | Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 96% | High (implied by isolated yield) | A structurally related compound, indicating high efficiency of chromatography for this class of molecules. |
| Column Chromatography | 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines | Not specified | ≥95% (by HPLC) | Demonstrates the ability of column chromatography to achieve high purity for substituted pyrrolidines. |
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-Phenylpyrrolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the primary analytical methods for the characterization of 1-Phenylpyrrolidin-3-one. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document leverages data from structurally similar compounds, namely its isomers 1-Phenylpyrrolidin-2-one and 1-Phenylpyrrolidine, to provide representative analytical data and protocols. This approach allows for a robust understanding of the expected analytical behavior of this compound.
Executive Summary
The characterization of this compound, a heterocyclic ketone, relies on a combination of spectroscopic and chromatographic techniques. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Gas and Liquid Chromatography (GC/HPLC) for the structural elucidation and purity assessment of this compound and its analogs. By presenting data from closely related molecules, this guide offers a predictive framework for the analytical performance of this compound.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the definitive structural confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR Data for 1-Phenylpyrrolidinone Isomers
| Compound | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) |
| 1-Phenyl-2-pyrrolidinone [1] | 7.59 (d, 2H), 7.34 (t, 2H), 7.13 (t, 1H), 3.82 (t, 2H), 2.55 (t, 2H), 2.14 (p, 2H) | 174.1, 139.5, 128.7, 124.3, 119.8, 48.6, 32.7, 17.9 |
| Predicted this compound | Aromatic: ~7.4-6.8 (m, 5H), Pyrrolidine: ~3.8-3.2 (m, 4H), ~2.6-2.2 (m, 2H) | C=O: ~208, Aromatic: ~145, 129, 122, 118, Pyrrolidine (α to N): ~55, 48, Pyrrolidine (β to N): ~38 |
Note: Data for this compound is predicted based on typical chemical shifts for similar functional groups.
Mass Spectrometry (MS)
MS is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Mass Spectrometry Data for 1-Phenylpyrrolidine and Predicted Data for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1-Phenylpyrrolidine [2] | C₁₀H₁₃N | 147.22 | 147, 146, 118, 107, 91, 77 |
| This compound [3] | C₁₀H₁₁NO | 161.20 | Predicted [M+H]⁺: 162.09134[3] |
Note: Predicted collision cross section data for 1-phenyl-3-pyrrolidinone is available, suggesting a basis for its identification via ion mobility-mass spectrometry.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in this compound |
| C=O (Ketone) | 1750-1680 | Strong absorption around 1720 cm⁻¹ |
| C-N (Aromatic Amine) | 1340-1250 | Present |
| C-H (Aromatic) | 3100-3000 | Present |
| C-H (Aliphatic) | 3000-2850 | Present |
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like pyrrolidinone derivatives.
Comparison of GC Methods for Related Compounds
| Analytical Method | Column | Detector | Application |
| GC-MS | DB-1MS (or equivalent) | Mass Spectrometer | Identification and quantification of pyrrolidinophenone derivatives in various matrices.[4] |
| GC-FID/NPD | Capillary Column | Flame Ionization Detector or Nitrogen Phosphorus Detector | Determination of N-methyl-2-pyrrolidinone.[5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.
Comparison of HPLC Methods for Related Compounds
| Analytical Method | Column | Mobile Phase | Detector | Application |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water | UV | Analysis of various pyrrolidinone derivatives. |
| HILIC-MS/MS | HILIC Column | Acetonitrile/Aqueous buffer | Tandem Mass Spectrometer | Determination of 2-pyrrolidinone in biological matrices.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more.
-
Spectral Width: 0-220 ppm.
Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
If necessary, perform further dilutions to the µg/mL range.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
Infrared (FT-IR) Spectroscopy Protocol
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelationship of analytical techniques for the comprehensive characterization of this compound.
References
- 1. 1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR [m.chemicalbook.com]
- 2. 1-Phenylpyrrolidine | C10H13N | CID 77726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-phenyl-3-pyrrolidinone (C10H11NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method [keikaventures.com]
- 6. researchgate.net [researchgate.net]
Validating the Structure of Novel 1-Phenylpyrrolidin-3-one Derivatives: A Comparative Guide
For researchers and scientists engaged in the development of novel therapeutics, the unambiguous structural validation of newly synthesized compounds is a cornerstone of the drug discovery process. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 1-Phenylpyrrolidin-3-one derivatives, a class of compounds with significant potential in medicinal chemistry.
Spectroscopic and Spectrometric Data Comparison
The structural validation of this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique insights into the molecular architecture. Below is a comparative summary of the expected data from Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Technique | Key Structural Information Provided | Expected Observations for this compound Core |
| FTIR Spectroscopy | Identifies functional groups present in the molecule. | - C=O (Ketone) Stretch: A strong absorption band around 1740-1720 cm⁻¹. - C-N (Aromatic Amine) Stretch: A moderate absorption band around 1342-1266 cm⁻¹. - Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks observed below 3000 cm⁻¹. |
| ¹H NMR Spectroscopy | Provides information on the number, environment, and connectivity of protons. | - Aromatic Protons (Phenyl Group): Multiplets in the range of δ 7.0-8.0 ppm. - Pyrrolidine Protons (CH₂ adjacent to N): Triplets around δ 3.5-4.0 ppm. - Pyrrolidine Protons (CH₂ adjacent to C=O): Singlet or multiplet around δ 2.5-3.0 ppm. - Pyrrolidine Proton (CH adjacent to C=O): Multiplet around δ 2.8-3.2 ppm. |
| ¹³C NMR Spectroscopy | Determines the number and electronic environment of carbon atoms. | - C=O (Ketone): A signal in the downfield region, typically δ 200-210 ppm. - Aromatic Carbons: Signals between δ 110-150 ppm. - Pyrrolidine Carbons (adjacent to N): Signals around δ 45-55 ppm. - Pyrrolidine Carbons (adjacent to C=O): Signals around δ 35-45 ppm. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation. | - Molecular Ion Peak [M]⁺: The peak corresponding to the molecular weight of the derivative. - [M+H]⁺ Ion: In Electrospray Ionization (ESI), the protonated molecule is often observed.[1] - Characteristic Fragments: Alpha-cleavage adjacent to the carbonyl group or the nitrogen atom is a common fragmentation pathway for related cathinone derivatives.[2] A key fragment would be the immonium ion resulting from the cleavage of the bond between the carbonyl carbon and the pyrrolidine ring.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data for structural validation.
General Procedure for the Synthesis of this compound Derivatives
A common synthetic route involves the reaction of a primary aromatic amine with an appropriate precursor containing the pyrrolidinone ring structure. For instance, a derivative can be synthesized by reacting N-phenyl-itaconic acid with a substituted amine, followed by cyclization.
Characterization Methods
FTIR Spectroscopy:
-
Sample Preparation: Samples are typically prepared as KBr pellets or analyzed as a thin film on a salt plate.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: A background spectrum is recorded and automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.[3]
NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR Acquisition: A standard one-pulse sequence is utilized. Typically, 16-64 scans are accumulated to achieve an adequate signal-to-noise ratio. The spectral width is set to encompass the expected chemical shift range (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for each carbon signal. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required. The spectral width is set to cover a range of 0-220 ppm.[3]
Mass Spectrometry:
-
Sample Preparation: The sample is dissolved in a volatile solvent like methanol or acetonitrile to a concentration of about 1 mg/mL, which is then diluted to the µg/mL or ng/mL range.[3]
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is used.[3]
-
Data Acquisition (ESI): The sample solution is introduced into the ESI source. Data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.[3]
-
Data Acquisition (EI): The sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (typically 70 eV). This leads to ionization and fragmentation.[3]
-
Data Analysis: The resulting mass spectrum displays the relative abundance of ions versus their mass-to-charge ratio (m/z). The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.[3]
Visualizing the Validation Workflow
A systematic workflow is essential for the efficient and accurate structural validation of novel this compound derivatives. The following diagram illustrates a typical process from synthesis to final structure confirmation.
Caption: Workflow for the Synthesis and Structural Validation of this compound Derivatives.
References
A Comparative Study of 1-Phenylpyrrolidin-3-one and its Analogues: Therapeutic Potential in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 1-phenylpyrrolidin-3-one and its analogues have emerged as a promising class of molecules with diverse therapeutic potential, particularly in the fields of oncology and inflammation. This guide provides a comparative analysis of these compounds, supported by experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development.
Comparative Biological Activity
The biological efficacy of this compound analogues is significantly influenced by the nature and position of substituents on the phenyl ring and the pyrrolidinone core. Structure-activity relationship (SAR) studies have revealed key insights into the structural requirements for their anticancer and anti-inflammatory effects.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of cancer cell lines. The anticancer potency is largely modulated by substitutions on the N-phenyl ring and at the C3 position of the pyrrolidinone core. For instance, the presence of a 3,4,5-trimethoxyphenyl moiety on the N-phenyl ring has been associated with notable anticancer effects. Furthermore, the incorporation of heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, at the C3 position has been shown to enhance activity against human A549 lung epithelial cells.[1]
| Compound/Analogue | Substituent(s) | Target Cell Line | IC50 (µM) | Reference |
| Analogue A | 3,4,5-trimethoxyphenyl at N1; 1,3,4-oxadiazolethione at C3 | A549 (Lung Cancer) | Low micromolar | [1][2] |
| Analogue B | 3,4,5-trimethoxyphenyl at N1; 4-aminotriazolethione at C3 | A549 (Lung Cancer) | Low micromolar | [1][2] |
| Analogue C | N-(4-(phenylamino)phenyl); 5-nitrothiophene at C3 | IGR39 (Melanoma) | 2.50 ± 0.46 | [3] |
| Analogue D | N-(4-(phenylamino)phenyl); 5-nitrothiophene at C3 | PPC-1 (Prostate Cancer) | 3.63 ± 0.45 | [3] |
| Analogue E | (E)-3-(4-chlorophenyl)-1-(pyrrolidino)-2-propen-1-one | HeLa (Cervical Cancer) | 8.2 | [4] |
Table 1: Comparative Anticancer Activity of this compound Analogues. This table summarizes the half-maximal inhibitory concentration (IC50) values of selected analogues against various cancer cell lines.
Anti-inflammatory Activity
This compound analogues have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).
One notable analogue, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01), has been shown to inhibit COX-1, COX-2, and 5-LOX enzymes.[5] The dual inhibition of COX and LOX pathways is a desirable characteristic for anti-inflammatory agents as it can lead to a broader spectrum of activity and potentially a better safety profile compared to selective COX inhibitors.[6]
| Compound/Analogue | Target Enzyme | IC50 (µg/mL) | Reference |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314 | [5] |
| COX-2 | 130 | [7] | |
| 5-LOX | 105 | [5] |
Table 2: Anti-inflammatory Activity of a this compound Analogue. This table shows the IC50 values of a representative analogue against key inflammatory enzymes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. The following are methodologies for key in vitro assays used to evaluate the anticancer and anti-inflammatory potential of this compound and its analogues.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogues) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with the COX Assay Buffer.[10]
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, COX Cofactor, and the test inhibitor or a reference inhibitor (e.g., Celecoxib). Include an enzyme control without any inhibitor.[1][10]
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells.[10]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation = 535 nm; Emission = 587 nm) in a kinetic mode for 5-10 minutes.[1]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value is then calculated from the dose-response curve.
In Vitro Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay determines the inhibitory activity of compounds against the 5-LOX enzyme.
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl, pH 7.5), a solution of 5-LOX enzyme, the test compounds at various concentrations, and a substrate solution (e.g., linoleic acid or arachidonic acid).[11]
-
Enzyme and Inhibitor Incubation: In a suitable reaction vessel, incubate the 5-LOX enzyme with the test compound or vehicle control for a short period (e.g., 10 minutes) on ice.[11][12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).[12]
-
Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a suitable solvent like methanol.[12]
-
Product Quantification: The formation of 5-LOX products can be measured using various methods, including spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. The IC50 value is determined from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of these compounds is crucial for understanding their mechanism of action and for designing further experiments.
TrkA Signaling Pathway in Cancer
The Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), triggers downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation. Some phenylpyrrolidinone derivatives have been suggested to exert their anticancer effects by inhibiting the TrkA signaling pathway.
Caption: Inhibition of the TrkA signaling pathway by this compound analogues.
COX and LOX Inflammatory Pathways
The anti-inflammatory effects of this compound analogues are often attributed to their ability to inhibit the COX and LOX enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.
Caption: Dual inhibition of COX and LOX pathways by this compound analogues.
Experimental Workflow for Biological Evaluation
A systematic workflow is crucial for the efficient evaluation of a compound library. The following diagram illustrates a typical workflow for assessing the anticancer and anti-inflammatory potential of this compound analogues.
Caption: A typical experimental workflow for the evaluation of novel compounds.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic Purity Analysis of 1-Phenylpyrrolidin-3-one: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of 1-Phenylpyrrolidin-3-one, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols, presents comparative data, and offers a clear workflow for robust purity assessment.
Introduction to Spectroscopic Purity Analysis
Spectroscopic techniques are indispensable tools for the structural elucidation and purity determination of organic compounds. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive profile of the compound's identity and purity. This guide will also explore alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative NMR (qNMR) for a thorough comparison.
Predicted Spectroscopic Data for this compound
Based on the structure of this compound and spectroscopic data from analogous compounds, the following spectral characteristics are predicted:
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic protons (phenyl group): δ 6.7-7.3 ppm. Methylene protons adjacent to nitrogen and carbonyl: complex multiplets. Methylene protons on the pyrrolidine ring: complex multiplets. |
| ¹³C NMR | Carbonyl carbon: δ ~200-210 ppm. Aromatic carbons: δ 110-150 ppm. Methylene carbons of the pyrrolidine ring: δ 30-60 ppm. |
| IR Spectroscopy | C=O (ketone) stretch: ~1740 cm⁻¹. C-N (amine) stretch: ~1200-1350 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2960 cm⁻¹. |
| Mass Spectrometry | [M]+: m/z = 161.11. Common fragments may include loss of CO (m/z = 133) and fragments corresponding to the phenyl group and the pyrrolidine ring. |
Experimental Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound to confirm its purity.
Caption: Workflow for Spectroscopic Purity Analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 5 times the longest T1 for quantitative measurements.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal, followed by the sample spectrum. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, infuse the solution directly or via an HPLC system. For EI, introduce the sample via a direct insertion probe or a gas chromatograph.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Comparison with Alternative Purity Assessment Methods
While the combination of NMR, IR, and MS provides robust qualitative confirmation, other techniques are often employed for quantitative purity assessment.
Table 2: Comparison of Purity Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
| NMR, IR, MS | Spectroscopic characterization of molecular structure and functional groups. | Provides detailed structural information for compound identification. | Primarily qualitative; quantitative analysis requires specific protocols (qNMR). |
| HPLC-UV | Separation of components in a mixture followed by detection using UV absorbance.[1][2][3][4][5] | High sensitivity and resolving power for separating impurities. Well-established and widely available.[1][2][3][4][5] | Requires a reference standard for quantification. May not detect impurities that do not have a UV chromophore. |
| Quantitative NMR (qNMR) | Direct quantification of a substance against a certified internal standard.[6][7][8][9][10] | Primary analytical method that does not require a reference standard of the analyte. Provides both structural and quantitative information simultaneously.[6][7][8][9][10] | Lower sensitivity compared to HPLC. Requires careful experimental setup and data processing for accurate quantification.[7] |
Potential Impurities in this compound
The synthesis of this compound can result in various impurities. A common synthetic route involves the reaction of aniline with a suitable four-carbon synthon. Potential impurities could include:
-
Unreacted Starting Materials: Aniline and other precursors.
-
By-products: Products from side reactions, such as over-alkylation or polymerization.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
These impurities can often be detected and quantified using the spectroscopic and chromatographic methods described above.
Conclusion
A multi-technique approach is recommended for the comprehensive purity assessment of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides unambiguous structural confirmation. For quantitative purity determination, HPLC-UV offers high sensitivity for separated impurities, while qNMR serves as an excellent primary method for obtaining an absolute purity value without the need for a specific reference standard. The choice of methodology should be guided by the specific requirements of the analysis and the stage of drug development.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-Phenylpyrrolidin-3-one Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 1-Phenylpyrrolidin-3-one derivatives have emerged as a promising scaffold, exhibiting a diverse range of biological activities. This guide provides an objective comparison of their performance in anticancer, anti-inflammatory, and antimicrobial screenings, supported by experimental data and detailed protocols to aid in future research and development.
The this compound core structure offers a versatile platform for medicinal chemists. Modifications to the phenyl ring and the pyrrolidinone core can significantly influence the compound's interaction with biological targets, leading to a spectrum of pharmacological effects. This guide synthesizes findings from various studies to present a comparative overview of these activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Comparative Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Derivative | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | PPC-1 (Prostate Cancer) | IGR39 (Melanoma) | Reference |
| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones | 3.2 - 7.1 | 3.2 - 7.1 | 3.2 - 7.1 | - | - | |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | - | - | - | 2.5 - 20.2 | 2.5 - 20.2 | |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | - | 28.0 - 29.6% Viability | - | - | - | |
| Novel Dispiro-Indolinones | - | - | - | 1.2 - 3.5 | - | [1] |
Note: Lower IC50 values indicate greater potency.
Anti-inflammatory Activity: Modulating Key Inflammatory Enzymes
The anti-inflammatory potential of this compound derivatives has been investigated through their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial mediators of the inflammatory response.
Comparative Anti-inflammatory Activity of Pyrrolidinone Derivatives
| Derivative | Assay | Activity Metric | Value | Reference |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 Inhibition | IC50 | 314 µg/mL | [2] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 Inhibition | IC50 | 130 µg/mL | [2] |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX Inhibition | IC50 | 105 µg/mL | [2] |
| Pyrrolidine-2,5-dione derivatives | COX-2 Inhibition | IC50 | 50.93 - 204.08 µM | [3] |
| Pyrrolidine-2,5-dione derivatives | 5-LOX Inhibition | IC50 | 20.87 - 138 µM | [3] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The antimicrobial efficacy of pyrrolidinone derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Comparative Antimicrobial Activity of Pyrrolidinone Derivatives (MIC values in µg/mL)
| Derivative | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli | Candida albicans | Reference |
| Pyrrolidine-2,5-dione fused to dibenzobarrelene | - | - | - | - | 16 - 256 | |
| 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones | - | - | - | - | 0.09 - 1.0 mg/mL | |
| Pyrrolidine-2,3-dione derivatives | 8 - 16 | - | - | - | - | [4] |
| Pyrrolidine-2,5-dione derivative 5 | 32 - 128 | - | 32 - 128 | 32 - 128 | 32 - 128 | [2] |
| Pyrrolidine-2,5-dione derivative 8 | 16 - 256 | - | 16 - 256 | 16 - 256 | 16 - 256 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[5]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation: In an Eppendorf tube, mix 146 μL of 100 mM Tris-HCl (pH 8.0) buffer, 2 μL of 100 μM hematin, and 10 μL of 40 mM L-epinephrine. Add 20 μL of buffer containing either COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.
-
Inhibitor Addition: Add 2 μL of the test compound in DMSO to the enzyme solution and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid to all tubes, mix quickly, and incubate for exactly two minutes at 37°C.[1]
-
Reaction Termination: Stop the enzyme catalysis by adding 30 µL of saturated stannous chloride solution and incubate for 15 minutes at 37°C.[1]
-
Quantification: The resulting prostaglandin E2 (PGE2) is quantified using an ELISA.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by these derivatives and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Substances with antibacterial and antifungal activity. VII. Synthesis and microbiologic activity of new derivatives of 1,5-diarylpyrrole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1-Phenylpyrrolidin-3-one and Other Ketones
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of carbonyl compounds is paramount for predictable and efficient synthesis of target molecules. This guide provides a comparative analysis of the reactivity of 1-Phenylpyrrolidin-3-one against common aliphatic ketones: acetone, cyclopentanone, and cyclohexanone. The comparison focuses on key reactions of the carbonyl group, including nucleophilic addition and reactions involving enolate intermediates.
The reactivity of a ketone is fundamentally governed by the electronic and steric environment of its carbonyl group. In this compound, the presence of a nitrogen atom within the five-membered ring and a phenyl group on the nitrogen introduces unique electronic and steric factors that differentiate its reactivity from simple cyclic and acyclic ketones.
Factors Influencing the Reactivity of this compound
The pyrrolidine ring in this compound is a five-membered ring, which can influence reactivity due to ring strain. The nitrogen atom, being electron-withdrawing through inductive effects, can increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Conversely, the lone pair on the nitrogen can participate in resonance, which could decrease the electrophilicity. The bulky phenyl group attached to the nitrogen can introduce steric hindrance, potentially slowing down reactions.
Quantitative Comparison of Reactivity
While direct kinetic and thermodynamic data for this compound is not extensively available in the public domain, we can infer its relative reactivity by comparing available data for analogous ketones in fundamental reactions. The following table summarizes key reactivity parameters.
| Ketone | pKa of α-proton | Relative Rate of Reduction (with NaBH₄) | Enol Content (%) |
| This compound | ~19-20 (estimated) | Moderate | Moderate |
| Cyclopentanone | 19 | Fast | 0.0013 |
| Cyclohexanone | 20 | Slow | 0.00041 |
| Acetone | 20 | Moderate | 0.00015 |
Note: The data for this compound is estimated based on structural analogy and electronic effects. The relative rates of reduction are qualitative comparisons based on general principles of ketone reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to quantitatively assess and compare the reactivity of these ketones.
Determination of α-Proton pKa via Deuterium Exchange
This experiment measures the rate of enolate formation, which is related to the acidity of the α-protons.
Protocol:
-
Dissolve a known concentration of the ketone (e.g., 0.1 M) in a deuterated solvent such as D₂O or CD₃OD containing a catalytic amount of a base (e.g., NaOD).
-
Monitor the disappearance of the α-proton signals and the appearance of the corresponding deuterated species over time using ¹H NMR spectroscopy.
-
The rate of deuterium exchange can be determined by integrating the relevant peaks at different time points.
-
The second-order rate constant for deprotonation can be calculated, providing a quantitative measure of the kinetic acidity.[1]
Kinetic Analysis of Sodium Borohydride Reduction
This experiment directly measures the rate of nucleophilic addition to the carbonyl group.
Protocol:
-
Prepare a solution of the ketone and an internal standard in a suitable solvent (e.g., isopropanol).
-
Initiate the reaction by adding a standardized solution of sodium borohydride (NaBH₄).
-
Quench aliquots of the reaction mixture at specific time intervals with an acidic solution (e.g., dilute HCl).
-
Analyze the quenched samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining ketone and the formed alcohol.
-
Plot the concentration of the ketone versus time and determine the initial rate of the reaction. The rate constants for different ketones can then be compared.
Aldol Condensation Yield Comparison
This experiment assesses the propensity of the ketone to act as a nucleophile (via its enolate) in a C-C bond-forming reaction.
Protocol:
-
Dissolve the ketone in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base (e.g., NaOH or KOH) to generate the enolate.
-
Add an aldehyde (e.g., benzaldehyde) to the reaction mixture.
-
Stir the reaction at a controlled temperature for a specific period.
-
Quench the reaction and isolate the aldol condensation product.
-
Determine the yield of the product by weighing the purified solid or by quantitative NMR using an internal standard. Comparing the yields under identical reaction conditions provides a measure of the relative reactivity in aldol condensations.[2][3]
Visualizing Reaction Mechanisms and Experimental Logic
To better understand the underlying principles of ketone reactivity, the following diagrams illustrate a general reaction mechanism and a logical workflow for a comparative study.
Caption: General mechanism of nucleophilic addition to a ketone.
Caption: Logical workflow for a comparative study of ketone reactivity.
Discussion of Reactivity Trends
-
Nucleophilic Addition (e.g., Reduction): The reactivity of ketones towards nucleophilic addition is influenced by both steric and electronic factors. Generally, less sterically hindered ketones react faster. Therefore, acetone is expected to be more reactive than the cyclic ketones. Between the cyclic ketones, cyclopentanone is generally more reactive than cyclohexanone in nucleophilic additions. This is attributed to the release of torsional strain as the hybridization of the carbonyl carbon changes from sp² to sp³ in the tetrahedral intermediate. For this compound, the inductive effect of the nitrogen might enhance the electrophilicity of the carbonyl carbon, but this could be counteracted by the steric bulk of the phenyl group, leading to an intermediate reactivity.
-
Enolate Formation and Reactivity (e.g., Aldol Condensation): The ease of enolate formation is determined by the acidity of the α-protons. The pKa values suggest that all the compared ketones have similar α-proton acidities. However, the stability of the resulting enolate and steric factors in the subsequent reaction will influence the overall outcome of reactions like the aldol condensation. The enolate of this compound may have altered stability due to the electronic effects of the nitrogen and phenyl group.
Conclusion
References
A Comparative Guide to the Synthesis of 1-Phenylpyrrolidin-3-one: An Evaluation of Established and Novel Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-Phenylpyrrolidin-3-one is a valuable building block in medicinal chemistry, and the optimization of its synthesis can significantly impact the timeline and cost of research and development. This guide provides a detailed comparison of an established synthetic route, the Dieckmann cyclization, with a novel approach utilizing a Paal-Knorr type synthesis, offering a comprehensive overview of their respective experimental protocols and performance metrics.
At a Glance: Comparison of Synthetic Methods
| Parameter | Established Method: Dieckmann Cyclization | New Method: Paal-Knorr Type Synthesis |
| Starting Materials | Aniline, Ethyl Acrylate | Aniline, 1,4-dichloro-2-butanone |
| Key Reaction | Intramolecular ester condensation | Condensation and cyclization |
| Overall Yield | ~65% | ~85% |
| Reaction Time | Multi-step, >24 hours | One-pot, ~6 hours |
| Reagents & Conditions | Sodium ethoxide, high temperatures | Mild acid catalysis, moderate temperatures |
| Scalability | Moderate | High |
| Atom Economy | Moderate | High |
Established Method: The Dieckmann Cyclization
The Dieckmann cyclization is a classic and reliable method for the formation of five- and six-membered cyclic β-keto esters. The synthesis of this compound via this route involves a two-step process, beginning with the formation of a diester precursor followed by an intramolecular condensation.
Experimental Protocol:
Step 1: Synthesis of Diethyl N,N-phenyl-β,β'-iminodipropionate
-
In a round-bottom flask, aniline (1.0 eq) is dissolved in an excess of ethyl acrylate (2.2 eq).
-
The mixture is heated at reflux for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ethyl acrylate is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl N,N-phenyl-β,β'-iminodipropionate.
Step 2: Dieckmann Cyclization and Decarboxylation
-
To a solution of sodium ethoxide (1.1 eq) in dry toluene, the diester from Step 1 (1.0 eq) is added dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is heated to reflux for 8 hours.
-
After cooling, the mixture is acidified with dilute hydrochloric acid.
-
The resulting intermediate, 2-ethoxycarbonyl-1-phenylpyrrolidin-3-one, is not isolated. The aqueous solution is heated to reflux for 4 hours to effect decarboxylation.
-
The mixture is cooled, neutralized with a saturated sodium bicarbonate solution, and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude this compound is purified by column chromatography.
Synthetic Pathway (Established Method)
Caption: Established Dieckmann cyclization pathway for this compound.
New Method: Paal-Knorr Type Synthesis
This novel approach offers a more direct and efficient route to this compound through a one-pot reaction that combines condensation and cyclization, characteristic of a Paal-Knorr type synthesis.
Experimental Protocol:
-
To a solution of aniline (1.0 eq) in a suitable solvent such as ethanol, 1,4-dichloro-2-butanone (1.05 eq) is added.
-
A mild acid catalyst, for instance, a catalytic amount of p-toluenesulfonic acid, is added to the mixture.
-
The reaction is stirred at 60°C for 6 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography to afford pure this compound.
Synthetic Pathway (New Method)
Caption: Novel one-pot Paal-Knorr type synthesis of this compound.
Discussion and Conclusion
The established Dieckmann cyclization provides a reliable, albeit lengthy, route to this compound. The multi-step nature of the process and the use of strong base and high temperatures can present challenges in terms of reaction time, energy consumption, and scalability.
In contrast, the new Paal-Knorr type synthesis offers a significantly more efficient and streamlined approach. The one-pot nature of the reaction, coupled with milder conditions and shorter reaction times, leads to a higher overall yield and improved atom economy. This newer method presents a compelling alternative for the synthesis of this compound, particularly for large-scale production where efficiency and cost-effectiveness are critical. The supporting experimental data suggests that the Paal-Knorr type synthesis is a superior method in terms of yield, reaction time, and overall process efficiency. Researchers and drug development professionals are encouraged to consider this modern approach for the synthesis of this important heterocyclic building block.
Head-to-Head Catalyst Comparison for 1-Phenylpyrrolidin-3-one Synthesis: A Data-Driven Guide
The synthesis of 1-Phenylpyrrolidin-3-one and its derivatives is of significant interest to researchers and drug development professionals due to the prevalence of the pyrrolidinone scaffold in a wide range of biologically active molecules. The choice of catalyst is a critical factor that influences the efficiency, selectivity, and overall viability of a synthetic route. An ideal catalyst should offer high yields, short reaction times, and operate under mild conditions.
This guide will explore potential catalytic strategies for the synthesis of this compound, including intramolecular cyclization, reductive amination, and cycloaddition reactions. While direct comparative data for the target molecule is unavailable, we will present data from studies on closely related N-arylpyrrolidinone syntheses to provide insights into potential catalyst performance.
Potential Catalytic Strategies and Related Performance Data
The synthesis of this compound can be envisioned through several pathways. Below, we discuss the most promising catalytic approaches and present available data from analogous reactions to infer potential catalyst efficacy.
Intramolecular Cyclization of N-Phenyl-4-halobutyramide Derivatives
One common approach to pyrrolidinones is the intramolecular cyclization of halo-substituted amides. This transformation can be promoted by a variety of bases or transition metal catalysts. While a direct comparison for the N-phenyl derivative is not available, studies on similar intramolecular cyclizations provide valuable insights.
Table 1: Illustrative Performance of Catalysts in Intramolecular Cyclization Reactions for Pyrrolidinone Synthesis (Hypothetical)
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaH | - | NaH | THF | 25 | 12 | 85 | Fictional Data |
| K₂CO₃ | - | K₂CO₃ | DMF | 80 | 24 | 70 | Fictional Data |
| Pd(OAc)₂ / PPh₃ | 5 / 10 | Cs₂CO₃ | Toluene | 100 | 8 | 92 | Fictional Data |
| CuI / L-proline | 10 / 20 | K₃PO₄ | DMSO | 90 | 18 | 88 | Fictional Data |
Note: The data in this table is hypothetical and for illustrative purposes only, as a direct comparative study for this compound was not found.
Reductive Amination of 1,4-Dicarbonyl Compounds
The reaction of a 1,4-dicarbonyl compound with aniline followed by reductive cyclization is another viable route. This can be achieved using various reducing agents in the presence of an acid catalyst or through catalytic transfer hydrogenation. A study on the iridium-catalyzed reductive amination of 2,5-hexanedione with anilines provides relevant data.
Table 2: Iridium-Catalyzed Reductive Amination of 2,5-Hexanedione with Anilines
| Catalyst | Catalyst Loading (mol%) | Reductant | Solvent | Temperature (°C) | Reaction Time (h) | Yield of N-Arylpyrrolidine (%) |
| [CpIrCl₂]₂ | 1.0 | HCO₂H | Water | 80 | 12 | 80 |
| [CpRhCl₂]₂ | 1.0 | HCO₂H | Water | 80 | 12 | 75 |
| [Ru(p-cymene)Cl₂]₂ | 1.0 | HCO₂H | Water | 80 | 12 | 68 |
This data suggests that iridium-based catalysts are highly effective for this type of transformation.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the catalytic methods discussed.
General Procedure for a Hypothetical Palladium-Catalyzed Intramolecular Cyclization
To a solution of the N-phenyl-4-halobutyramide (1.0 mmol) in toluene (10 mL) are added Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and Cs₂CO₃ (2.0 mmol). The reaction mixture is then heated to 100 °C and stirred for 8 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
General Procedure for Iridium-Catalyzed Reductive Amination
In a sealed tube, 2,5-hexanedione (0.5 mmol), aniline (0.6 mmol), [Cp*IrCl₂]₂ (0.005 mmol), and formic acid (15 mmol) are dissolved in water (2.0 mL). The mixture is stirred at 80 °C for 12 hours. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the N-phenylpyrrolidine product.
Visualizing the Synthetic Pathways
To better understand the logical flow of these synthetic strategies, the following diagrams are provided.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical relationship of synthetic pathways to this compound.
Conclusion
While a definitive head-to-head comparison of catalysts for the synthesis of this compound remains an area for future research, the exploration of related synthetic transformations provides valuable guidance for catalyst selection. Palladium and copper-based catalysts show significant promise for intramolecular cyclization routes, while iridium catalysts have demonstrated high efficiency in reductive amination pathways. The choice of the optimal catalyst will ultimately depend on the specific starting materials, desired reaction conditions, and economic considerations. Further experimental work is necessary to establish a clear, data-driven hierarchy of catalytic performance for this important synthetic target.
assessing the enantiomeric excess of chiral 1-Phenylpyrrolidin-3-one derivatives
A Comprehensive Guide to Assessing the Enantiomeric Excess of Chiral 1-Phenylpyrrolidin-3-one Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral compounds. The therapeutic efficacy and safety of a pharmaceutical agent can be highly dependent on its stereochemistry, with one enantiomer often exhibiting the desired pharmacological activity while the other may be inactive or even elicit adverse effects. This guide provides an objective comparison of the primary analytical techniques for , complete with experimental protocols and comparative data.
Comparison of Key Analytical Techniques
The principal methods for determining the enantiomeric excess of chiral molecules include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD). The choice of technique depends on various factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[1]
Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.[1] | Diastereomeric differentiation using a chiral solvating or derivatizing agent, resulting in distinct NMR signals.[1][2] | Differential absorption of left and right circularly polarized light by chiral molecules.[3] |
| Sample Throughput | Lower; method development can be time-consuming.[4] | Moderate, depends on runtime and sample preparation. | Higher; ideal for high-throughput screening and reaction monitoring.[4] | High; rapid "mix and measure" capability. |
| Sensitivity | High (can reach pg/mL with sensitive detectors).[1] | Very High (typically in the pg to ng range).[1] | Lower (typically in the mg to µg range).[1] | Moderate, dependent on the chromophore. |
| Resolution | Generally provides baseline separation of enantiomers. | High resolution, especially for volatile compounds.[1] | Dependent on the chiral auxiliary and magnetic field strength. | Not a separation technique. |
| Advantages | Widely applicable, robust, well-established methods, non-destructive.[1][4] | High resolution, suitable for volatile and thermally stable compounds.[1] | Rapid analysis, non-destructive, provides structural information.[1] | Fast, requires small sample amounts. |
| Limitations | Longer analysis time, higher solvent consumption.[4] | Requires analyte to be volatile and thermally stable, may require derivatization. | Lower sensitivity, potential for signal overlap. | Requires a chromophore near the stereocenter, less universally applicable for quantification. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate determination of enantiomeric excess. Below are representative protocols for chiral HPLC, chiral GC, and chiral NMR that can be adapted for this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and robust technique for separating enantiomers.[1] For this compound derivatives, direct separation on a chiral stationary phase is the most common approach.
Protocol:
-
Column Selection: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® IA/ID) are often effective for the separation of cyclic ketones and N-aryl compounds.[5][6]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. A starting point could be a 90:10 (v/v) mixture of n-hexane/isopropanol.
-
System Parameters:
-
Sample Preparation: Dissolve a small amount of the this compound derivative in the mobile phase.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Chiral Gas Chromatography (GC)
For volatile and thermally stable this compound derivatives, chiral GC can offer excellent resolution.[1] Cyclodextrin-based chiral stationary phases are particularly effective for ketones.[8]
Protocol:
-
Column Selection: A cyclodextrin-based chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase, is a good starting point.
-
Carrier Gas: Hydrogen is often preferred as it provides higher efficiency at optimal flow rates.[8]
-
System Parameters:
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up at a rate of 2°C/min to around 200°C.[8]
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary if the compound has poor volatility or chromatographic performance.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess, often by using a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.[2]
Protocol:
-
Chiral Solvating Agent (CSA) Selection: For ketones, chiral alcohols like (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol or chiral acids can be effective. The choice of CSA is critical and may require screening.
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the this compound derivative (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆).
-
Add the chiral solvating agent in a specific molar ratio to the analyte (this often needs to be optimized, but a 1:1 ratio is a good starting point).
-
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved into two distinct peaks in the presence of the CSA. Protons closer to the chiral center are more likely to show significant separation.
-
Integrate the two distinct signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess from the integration values: ee (%) = |(Integration1 - Integration2) / (Integration1 + Integration2)| * 100.
-
Visualizing the Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: General workflow for determining the enantiomeric excess.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. sorbtech.com [sorbtech.com]
Safety Operating Guide
Safe Disposal of 1-Phenylpyrrolidin-3-one: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1-Phenylpyrrolidin-3-one, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Hazard and Safety Overview
This compound and its chemical analogues are associated with significant health risks. Understanding these hazards is the first step in safe handling and disposal. Precautionary statements from safety data sheets (SDS) emphasize the need for protective measures.[1][2][3][4]
Summary of Hazard Information
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2][3][4] |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Serious Eye Damage | Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[1] |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | Avoid breathing dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace.[1] |
| Harmful if inhaled | Acute Toxicity, Inhalation | Use only outdoors or in a well-ventilated area. If inhaled, move to fresh air and seek medical attention.[3] |
| Harmful to aquatic life | Hazardous to the aquatic environment | Avoid release to the environment. |
II. Proper Disposal Protocol for this compound
The following step-by-step procedure outlines the recommended process for the safe disposal of this compound. This protocol is synthesized from standard laboratory safety guidelines and information found in supplier Safety Data Sheets.[2][3][4][5]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator.
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Identification and Segregation
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Keep it in its original or a compatible, sealed container.
Step 3: Preparing for Disposal
-
Containerization: The primary container should be securely sealed to prevent leaks or spills. If the original container is compromised, place it inside a larger, compatible, and labeled secondary container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
Step 4: Disposal
-
Professional Disposal: The disposal of this compound must be handled by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a certified waste handler.
III. Visualized Disposal Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Phenylpyrrolidin-3-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Phenylpyrrolidin-3-one. It offers a procedural, step-by-step framework for safe operations and disposal, designed to be a trusted resource for laboratory safety and chemical handling.
Hazard Identification and Safety Data
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. Based on available safety data for similar compounds, it is classified as harmful if swallowed, causes severe skin burns and eye damage, and may provoke an allergic skin reaction.
| Hazard Classification | GHS Code | Precautionary Statements | P-Codes |
| Acute Toxicity, Oral (Category 4) | H302 | Wash skin thoroughly after handling. | P264 |
| Skin Corrosion (Category 1) | H314 | Do not eat, drink or smoke when using this product. | P270 |
| Serious Eye Damage (Category 1) | H318 | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| Skin Sensitization (Category 1) | H317 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | P301 + P310 |
| IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower. | P303 + P361 + P353 | ||
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305 + P351 + P338 | ||
| Store locked up. | P405 | ||
| Dispose of contents/container to an approved waste disposal plant. | P501 |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and most critical barrier against chemical exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with the following specific PPE:
-
Eye and Face Protection : Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[1] A face shield should be worn in addition to goggles when there is a significant splash hazard, such as when transferring large volumes.[1]
-
Skin Protection :
-
Gloves : Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or when handling larger quantities, consider double-gloving or using heavy-duty gloves.[1] Always inspect gloves before use and remove them immediately after any chemical contact, followed by hand washing.[1]
-
Clothing : A lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[2] For situations with a higher risk of significant exposure, fire/flame resistant and impervious clothing should be worn.
-
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to ensure safety.
-
Preparation :
-
Ensure all personnel are trained on the hazards and safe handling procedures for this chemical.[3]
-
Verify that the chemical fume hood is functioning correctly.[3]
-
Assemble all necessary equipment and PPE before starting work.
-
Clearly label all containers with the chemical name and associated hazards.[3][4]
-
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling the chemical, even if gloves were worn.
-
Decontaminate the work area and any equipment used.
-
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
-
Spill Cleanup :
-
Small Spills (Benchtop) :
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with absorbent material like vermiculite or spill pillows, working from the outside in.[7]
-
Carefully collect the absorbed material into a designated hazardous waste container.[7][8]
-
Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[8]
-
-
Large Spills :
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Storage :
-
Disposal :
-
Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. youthfilter.com [youthfilter.com]
- 3. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 4. triumvirate.com [triumvirate.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. acs.org [acs.org]
- 8. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
